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cis-3-[Tert-butyl(dimethyl)silyl]oxycyclopentanol Documentation Hub

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  • Product: cis-3-[Tert-butyl(dimethyl)silyl]oxycyclopentanol

Core Science & Biosynthesis

Foundational

Orthogonal Protection Strategies in Carbocyclic Scaffolds: A Technical Guide to cis-3-[tert-butyl(dimethyl)silyl]oxycyclopentanol

Executive Summary In the landscape of modern drug discovery, the synthesis of carbocyclic nucleosides and complex polycyclic natural products requires highly functionalized, stereochemically pure building blocks. cis-3-[...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug discovery, the synthesis of carbocyclic nucleosides and complex polycyclic natural products requires highly functionalized, stereochemically pure building blocks. cis-3-[tert-butyl(dimethyl)silyl]oxycyclopentanol (CAS: 183612-97-7) serves as a paramount intermediate in these synthetic pathways[1]. By effectively desymmetrizing cis-1,3-cyclopentanediol through orthogonal protecting group chemistry, this mono-silylated cyclopentanol provides a rigid scaffold that dictates the stereochemical outcome of subsequent functionalizations[2]. This whitepaper delineates the physicochemical properties, mechanistic reactivity, and validated experimental protocols for utilizing this critical building block.

Chemical Identity & Structural Significance

The molecule features a cyclopentane ring substituted with a free hydroxyl group (-OH) and a tert-butyldimethylsilyloxy ether (-OTBS) in a cis-1,3 relationship[3].

Stereochemical Implications: The cis-configuration forces the bulky -OTBS group into a pseudo-equatorial position to minimize 1,3-diaxial interactions. This conformational lock sterically shields one face of the cyclopentane ring, allowing highly diastereoselective reactions (such as hydride reductions, Mitsunobu inversions, or directed epoxidations) to occur exclusively on the opposite, unhindered face[2].

Physicochemical Properties

Understanding the physical parameters of cis-3-[tert-butyl(dimethyl)silyl]oxycyclopentanol is essential for optimizing reaction conditions, predicting reactivity, and designing purification strategies[1][3].

PropertySpecification
IUPAC Name (1R,3S)-3-[tert-butyl(dimethyl)silyl]oxycyclopentan-1-ol (chiral)
CAS Registry Number 183612-97-7
Molecular Formula C11H24O2Si
Molecular Weight 216.39 g/mol
Physical State Colorless to pale yellow liquid
Solubility Profile Soluble in DCM, THF, DMF, EtOAc; Insoluble in H₂O
Stability Stable to mild bases, Grignard reagents, and nucleophiles. Labile to strong acids and fluoride ions (e.g., TBAF).

Mechanistic Reactivity: The Causality of Selective Mono-Protection

The synthesis of this compound relies on the selective mono-protection of a meso-diol. The causality behind this selectivity is rooted in a synergistic combination of nucleophilic catalysis and steric hindrance[2].

  • Nucleophilic Catalysis: Imidazole reacts with TBSCl to form a highly reactive N-(tert-butyldimethylsilyl)imidazole intermediate. This intermediate is significantly more electrophilic toward alcohols than the parent TBSCl, accelerating the initial silylation.

  • Steric Arrest: Once the first hydroxyl group is silylated, the massive steric bulk of the tert-butyl group alters the local steric environment of the remaining free hydroxyl group. The cis-1,3 geometry causes the bulky TBS group to sweep across the concave face of the ring, drastically reducing the kinetic rate of a second silylation event. This steric arrest prevents the formation of the undesired di-TBS ether, ensuring high yields of the mono-protected target.

Mechanism N1 Imidazole + TBSCl N2 Reactive Intermediate: TBS-Imidazole N1->N2 Activation N3 Nucleophilic Attack by Equatorial -OH N2->N3 Substitution N4 Steric Hindrance Prevents Second TBS Addition N3->N4 Conformational Bias N5 Mono-Protected Product (High Yield) N4->N5 Isolation

Mechanistic pathway of selective mono-silylation driven by steric hindrance.

Self-Validating Experimental Protocol: Synthesis of cis-3-(TBS-oxy)cyclopentanol

The following protocol details the mono-silylation of cis-1,3-cyclopentanediol. This is a self-validating system designed to maximize yield while providing real-time feedback to prevent over-reaction[2].

Step 1: System Preparation & Dehydration

  • Action: Flame-dry a round-bottom flask under vacuum and backfill with inert nitrogen gas.

  • Causality: TBSCl is highly sensitive to moisture. Trace water will rapidly hydrolyze the silylating agent into unreactive silanol, quenching the reaction and generating corrosive HCl.

Step 2: Reagent Solvation

  • Action: Dissolve cis-1,3-cyclopentanediol (1.0 equivalent) in anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration.

  • Causality: DCM provides optimal solubility for both the highly polar diol and the subsequent organic intermediates while remaining chemically inert.

Step 3: Catalyst and Base Addition

  • Action: Add Imidazole (2.5 equivalents) to the stirring solution at room temperature until fully dissolved, then cool the mixture to 0 °C using an ice bath.

  • Causality: Imidazole serves a dual purpose: it acts as a nucleophilic catalyst to activate the silicon center and as an acid scavenger to neutralize the HCl byproduct. Cooling to 0 °C suppresses the kinetic energy of the system, further preventing the undesired di-protection of the diol[2].

Step 4: Controlled Silylation

  • Action: Dissolve TBSCl (1.05 equivalents) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture over 30 minutes.

  • Causality: The slight stoichiometric excess (1.05 eq) ensures complete conversion of the starting material, while the dropwise addition maintains a low localized concentration of the electrophile, enforcing strict mono-selectivity[2].

Step 5: Reaction Monitoring (Self-Validation)

  • Action: Stir the reaction for 12-16 hours, allowing it to slowly warm to room temperature. Monitor via Thin Layer Chromatography (TLC) using a 3:1 Hexanes/Ethyl Acetate eluent.

  • Validation: The system self-reports its progress: the starting diol will remain at the baseline (Rf ~0.1), the desired mono-TBS product will appear mid-plate (Rf ~0.4), and any di-TBS byproduct will run near the solvent front (Rf ~0.8). The reaction is complete when the baseline spot is entirely consumed.

Step 6: Quenching and Phase Separation

  • Action: Quench the reaction by adding saturated aqueous NH₄Cl. Transfer to a separatory funnel and extract the aqueous layer three times with DCM.

  • Causality: The aqueous wash efficiently partitions the highly water-soluble imidazole hydrochloride salts and any unreacted starting diol into the aqueous phase, effectively halting the reaction and pre-purifying the organic phase.

Step 7: Purification

  • Action: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude oil via flash column chromatography (silica gel, gradient elution from 10% to 30% EtOAc in Hexanes) to yield the pure cis-3-[tert-butyl(dimethyl)silyl]oxycyclopentanol as a colorless liquid[2][3].

Downstream Applications & Workflow Visualization

Once synthesized, the free hydroxyl group of cis-3-[tert-butyl(dimethyl)silyl]oxycyclopentanol acts as a versatile handle for a variety of critical transformations:

  • Oxidation: Treatment with Dess-Martin periodinane or Swern conditions yields 3-(TBS-oxy)cyclopentanone, a critical electrophile for Grignard additions in prostaglandin synthesis[2].

  • Mitsunobu Inversion: Reacting the free hydroxyl with nucleobases under Mitsunobu conditions (DIAD, PPh₃) inverts the stereocenter, providing trans-substituted carbocyclic nucleoside precursors essential for antiviral drug development.

G A cis-1,3-cyclopentanediol (Starting Material) B TBSCl, Imidazole (Desymmetrization) A->B C cis-3-(TBS-oxy)cyclopentanol (Target Intermediate) B->C D Oxidation (DMP/Swern) -> Cyclopentanone C->D E Mitsunobu Reaction -> trans-Substitution C->E F Carbocyclic Nucleosides & Prostaglandins D->F E->F

Synthetic workflow and downstream applications of cis-3-(TBS-oxy)cyclopentanol.

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Exploratory

High-Resolution 1H and 13C NMR Characterization of cis-3-[tert-butyl(dimethyl)silyl]oxycyclopentanol: A Technical Guide

Executive Summary cis-3-[tert-butyl(dimethyl)silyl]oxycyclopentanol (mono-TBS protected cis-1,3-cyclopentanediol) is a highly versatile, pro-chiral building block utilized extensively in the divergent synthesis of carboc...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

cis-3-[tert-butyl(dimethyl)silyl]oxycyclopentanol (mono-TBS protected cis-1,3-cyclopentanediol) is a highly versatile, pro-chiral building block utilized extensively in the divergent synthesis of carbocyclic nucleosides and complex prostaglandins. The parent molecule, cis-1,3-cyclopentanediol, is a biobased platform chemical synthesized via the catalytic hydrogenation of hemicellulose-derived cyclic 1,3-diones[1]. While the parent diol is a meso compound characterized by a high degree of spectral degeneracy[2], mono-protection with a tert-butyldimethylsilyl (TBS) group breaks the molecular symmetry. This guide provides an in-depth, causally-driven analysis of the resulting 1 H and 13 C NMR chemical shifts, establishing a self-validating framework for structural characterization.

Conformational Dynamics & Symmetry Breaking

The interpretation of the NMR spectra for cis-3-(TBS-oxy)cyclopentanol requires a fundamental understanding of its 3D conformation. In the parent cis-1,3-cyclopentanediol, the cyclopentane ring adopts a dynamic envelope conformation where both hydroxyl groups occupy pseudo-equatorial positions to minimize 1,3-diaxial steric repulsion[3].

Upon mono-silylation, the massive steric bulk of the tert-butyl group rigidly locks the ring into an envelope conformation (typically C2-endo or C2-exo) that forces the -OTBS group into a strict pseudo-equatorial orientation. More critically, the addition of the TBS group destroys the Cs​ mirror plane present in the meso parent compound. The molecule becomes chiral, which dictates the non-equivalence of previously degenerate nuclei.

Symmetry N1 meso-cis-1,3-Cyclopentanediol (Cs Symmetry) N2 Mono-TBS Protection (Symmetry Broken) N1->N2 TBSCl, Imidazole N3 Chiral Molecule (C1 & C3 Distinct) N2->N3 Loss of mirror plane N4 Diastereotopic TBS Methyls (Δδ ~0.01 ppm) N3->N4 1H NMR Effect N5 Distinct Ring Methylenes (C4 ≠ C5) N3->N5 13C NMR Effect

Logical mapping of symmetry breaking to observed NMR spectral features.

1 H NMR Spectral Assignment: Spin-Spin Coupling & Diastereotopicity

The 1 H NMR spectrum of cis-3-(TBS-oxy)cyclopentanol is defined by two major phenomena caused by the aforementioned symmetry breaking:

  • Diastereotopic Silicon Methyls: Because the molecule is chiral, the two methyl groups attached directly to the silicon atom reside in permanently distinct magnetic environments. They cannot be interconverted by bond rotation or symmetry operations. Consequently, they appear as two distinct singlets at ~0.06 ppm and ~0.07 ppm. Observing this minute splitting ( Δδ≈0.01 ppm) is a primary indicator of a properly shimmed, high-resolution spectrum.

  • C2 Methylene Splitting: The protons on C2 (flanked by the -OH and -OTBS groups) are highly non-equivalent. The "inner" proton (pseudo-axial, facing the concave face of the envelope) is shielded differently than the "outer" proton (pseudo-equatorial). This results in a massive geminal coupling ( 2J≈14.0 Hz). The inner proton typically resonates upfield (~1.65 ppm) as a doublet of triplets (dt), while the outer proton resonates downfield (~2.15 ppm).

13 C NMR Spectral Assignment: Substituent Effects

In the parent cis-1,3-cyclopentanediol, the 13 C NMR spectrum exhibits only three signals (e.g., C1/C3 at ~72.3 ppm, C2 at ~42.4 ppm, and C4/C5 at ~30.5 ppm) due to Cs​ symmetry[2].

In cis-3-(TBS-oxy)cyclopentanol, all five ring carbons are magnetically distinct. The methine carbon attached to the TBS ether (C3) is slightly deshielded (~74.5 ppm) relative to the carbinol carbon (C1, ~73.0 ppm). This is due to the inductive β -effect of the electropositive silicon atom, which alters the electron density of the adjacent oxygen, subsequently deshielding the C3 carbon. The ring methylenes (C4 and C5) also resolve into two distinct peaks (~33.5 and 34.0 ppm).

Experimental Protocol: Self-Validating NMR Workflow

To achieve the resolution required to observe diastereotopicity and complex multiplet structures, the following protocol must be strictly adhered to.

Causality Note: TBS ethers are generally stable to bases but are highly susceptible to acid-catalyzed hydrolysis. Chloroform-d ( CDCl3​ ) naturally degrades over time via photo-oxidation to produce phosgene and deuterium chloride (DCl). If untreated CDCl3​ is used, the trace DCl will cleave the TBS ether during the NMR acquisition, resulting in line broadening and the appearance of free cis-1,3-cyclopentanediol impurities.

Step-by-Step Methodology:

  • Solvent Neutralization: Pack a glass Pasteur pipette with a glass wool plug and 2 cm of activated basic alumina (Brockmann Grade I). Pass 1.0 mL of CDCl3​ through the plug directly into a clean vial to strip all trace DCl.

  • Sample Preparation: Dissolve 15-20 mg of cis-3-(TBS-oxy)cyclopentanol in 0.6 mL of the neutralized CDCl3​ . Transfer to a high-quality 5 mm NMR tube.

  • Tuning and Matching: Insert the sample into the spectrometer. Perform automated or manual tuning and matching (atma) for both 1 H and 13 C channels to maximize probe sensitivity and minimize reflected power.

  • Shimming (Self-Validation Step): Execute a 3D gradient shim. Validate the shim quality by observing the residual CHCl3​ peak; the full width at half maximum (FWHM) must be < 0.8 Hz. If the TBS methyl singlets at 0.06/0.07 ppm are not baseline-resolved, the Z1/Z2 shims must be manually optimized.

  • Acquisition:

    • 1 H NMR: Run a standard 30-degree pulse sequence (zg30) with a minimum of 16 scans and a relaxation delay (D1) of 2.0 seconds.

    • 13 C NMR: Run a proton-decoupled sequence (zgpg30) with a minimum of 256 scans, ensuring a digital resolution of at least 0.5 Hz/point to resolve the C4/C5 split.

Protocol S1 1. Sample Prep (Acid-Free CDCl3) S2 2. Tuning & Shimming (3D Gradient Shim) S1->S2 S3 3. Pulse Sequence (zg30 / zgpg30) S2->S3 S4 4. Acquisition (High Digital Res) S3->S4 S5 5. Processing (Zero-Filling) S4->S5

Workflow for self-validating, high-resolution NMR acquisition.

Data Presentation

The following tables summarize the validated chemical shifts, multiplicity, and coupling constants for cis-3-(TBS-oxy)cyclopentanol.

Table 1: 1 H NMR Data (400 MHz, CDCl3​ )

PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment
TBS-Si( CH3​ ) 2​ 0.06s-3HDiastereotopic methyl
TBS-Si( CH3​ ) 2​ 0.07s-3HDiastereotopic methyl
TBS-C( CH3​ ) 3​ 0.89s-9Htert-Butyl group
C4-H, C5-H 1.45 – 1.95m-4HRing methylenes
C2-H (inner) 1.65dt14.0, 4.51HPseudo-axial methylene proton
C2-H (outer) 2.15dt14.0, 7.01HPseudo-equatorial methylene proton
O-H 2.50br s-1HHydroxyl proton (conc. dependent)
C3-H 4.25m-1HMethine adjacent to -OTBS
C1-H 4.35m-1HMethine adjacent to -OH

Table 2: 13 C NMR Data (100 MHz, CDCl3​ )

PositionChemical Shift ( δ , ppm)TypeAssignment
TBS-Si( CH3​ ) 2​ -4.7 CH3​ Diastereotopic methyl
TBS-Si( CH3​ ) 2​ -4.6 CH3​ Diastereotopic methyl
TBS-C( CH3​ ) 3​ 18.1CQuaternary tert-butyl carbon
TBS-C( CH3​ ) 3​ 25.9 CH3​ tert-Butyl methyls
C4, C5 33.5, 34.0 CH2​ Ring methylenes (symmetry broken)
C2 44.0 CH2​ Methylene between oxygenated carbons
C1 73.0CHMethine adjacent to -OH
C3 74.5CHMethine adjacent to -OTBS

References

  • Divergent Synthesis and Biological Evaluation of Carbocyclic α-, iso- and 3′-epi-Nucleosides and their Lipophilic Nucleotide Prodrugs. Thieme Connect.

  • Small-scale screening of novel biobased monomers: the curious case of 1,3-cyclopentanediol. RSC Publishing. 2

  • Hydrogenation of Cyclic 1,3-Diones to Their 1,3-Diols Using Heterogeneous Catalysts: Toward a Facile, Robust, Scalable, and Potentially Bio-Based Route. ACS Omega. 1

  • Selective Dehydration of 1,3-Cyclopentanediol to Cyclopentadiene over Lanthanum Phosphate Catalysts. MDPI. 3

Sources

Foundational

Mechanism and Methodologies for the Synthesis of cis-3-[tert-Butyl(dimethyl)silyl]oxycyclopentanol

Executive Summary The synthesis of cis-3-[tert-butyl(dimethyl)silyl]oxycyclopentanol is a critical transformation in the development of complex pharmaceutical scaffolds, particularly in the synthesis of prostaglandins, c...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of cis-3-[tert-butyl(dimethyl)silyl]oxycyclopentanol is a critical transformation in the development of complex pharmaceutical scaffolds, particularly in the synthesis of prostaglandins, carbocyclic nucleoside analogues, and targeted oncology inhibitors[1]. Because the target molecule possesses two stereocenters with a defined cis relative configuration, synthetic strategies must exert rigorous control over either desymmetrization or diastereoselective bond formation.

This technical guide explores the two primary mechanistic pathways for generating this chiral building block: the statistical mono-silylation of meso-cyclopentane-1,3-diol, and the steric-approach-controlled reduction of 3-(TBS-oxy)cyclopentanone. By dissecting the causality behind reagent selection and transition-state dynamics, this whitepaper provides drug development professionals with self-validating, highly reproducible protocols.

Pathway A: Desymmetrization and Mono-Protection of meso-Cyclopentane-1,3-diol

Mechanistic Causality

cis-Cyclopentane-1,3-diol is an achiral meso compound. The objective of this pathway is to break its symmetry by protecting only one of the two equivalent secondary hydroxyl groups.

The reaction relies on statistical and kinetic control . By strictly limiting the silylating agent (tert-butyldimethylsilyl chloride, TBSCl) to 1.0 equivalent and conducting the reaction at low temperatures (0 °C), the rate of the first silylation outpaces the second[2]. Imidazole is selected not merely as an acid scavenger, but as a nucleophilic catalyst. It attacks the sterically hindered TBSCl to form a highly reactive N-(tert-butyldimethylsilyl)imidazolium intermediate.

Once the first hydroxyl group is silylated, the newly installed bulky TBS group introduces steric hindrance across the cyclopentane ring. This steric bulk slightly retards the reaction rate of the remaining free hydroxyl group, allowing the mono-protected cis-3-TBSO-cyclopentanol to accumulate as the major thermodynamic product before over-reaction to the bis-TBS ether occurs[2].

G A cis-Cyclopentane-1,3-diol (meso compound) C N-Silylimidazolium Intermediate A->C B TBSCl + Imidazole in DCM (0 °C to 25 °C) B->C D cis-3-TBSO-cyclopentanol (Target Product) C->D Major Pathway (Kinetic Control) E Bis-TBS Ether (Byproduct) C->E Minor Pathway (Over-reaction)

Graph 1: Mechanistic workflow of the statistical mono-silylation of meso-cyclopentane-1,3-diol.

Self-Validating Experimental Protocol: Mono-Silylation

Adapted from established patent literature for transthyretin stabilizing compounds[2].

  • Preparation: To a flame-dried round-bottom flask under an inert nitrogen atmosphere, add cis-cyclopentane-1,3-diol (1.0 eq, e.g., 19.58 mmol) and anhydrous dichloromethane (DCM, 0.1 M concentration). Cool the stirring solution to 0 °C using an ice-water bath.

  • Catalyst Addition: Add imidazole (1.0 eq, 19.58 mmol) in a single portion. Wait 5 minutes to ensure complete dissolution.

  • Silylation: Dissolve TBSCl (1.0 eq, 19.58 mmol) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture over 15 minutes.

  • Propagation: Remove the ice bath and allow the mixture to warm to 25 °C. Stir for 12 hours. The formation of a white precipitate (imidazole hydrochloride) serves as a visual validation of reaction progress[2].

  • Quench and Workup: Dilute the reaction with distilled water (double the reaction volume) to quench unreacted silyl chloride and dissolve the salt byproduct. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify via silica gel column chromatography (Petroleum ether/Ethyl acetate gradient from 100:1 to 10:1).

    • Validation Check: TLC analysis (stained with Phosphomolybdic acid, PMA) will show three distinct spots: bis-TBS ether (high Rf), target mono-TBS alcohol (mid Rf), and unreacted diol (baseline).

Pathway B: Diastereoselective Reduction of 3-(TBS-oxy)cyclopentanone

Mechanistic Causality

When starting from 3-hydroxycyclopentanone (subsequently protected to form 3-(TBS-oxy)cyclopentanone), the synthetic challenge shifts from desymmetrization to diastereoselective reduction [3].

In solution, the cyclopentanone ring adopts an envelope or half-chair conformation. The bulky -OTBS group at the C3 position strongly prefers a pseudo-equatorial orientation to minimize transannular steric clashes. To achieve the cis relative stereochemistry, the reducing agent must attack the carbonyl carbon from the face opposite to the TBS group.

By utilizing a sterically massive reducing agent such as L-Selectride (lithium tri-sec-butylborohydride), the cis-face (the face syn to the TBS ether) is entirely blocked by the methyl and tert-butyl groups of the silicon protecting group[3][4]. Consequently, the hydride is delivered exclusively from the less hindered trans-face. This trans-attack forces the developing alkoxide oxygen to occupy the cis-face, resulting in exceptional diastereoselectivity (>95% d.e.) for cis-3-TBSO-cyclopentanol[4].

G K 3-(TBS-oxy)cyclopentanone S Steric Shielding (TBS group blocks cis-face) K->S H L-Selectride (Bulky Hydride Source) K->H A Hydride Attack (Exclusively from trans-face) S->A H->A P cis-3-TBSO-cyclopentanol (Hydroxyl pushed to cis-face) A->P High Diastereoselectivity (>95% d.e.)

Graph 2: Steric approach control model for the L-Selectride reduction of 3-(TBS-oxy)cyclopentanone.

Self-Validating Experimental Protocol: Diastereoselective Reduction

Adapted from standard bulky-hydride reduction methodologies for cyclic ketones[3][4].

  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a nitrogen inlet, dissolve 3-(TBS-oxy)cyclopentanone (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.2 M).

  • Cooling: Submerge the flask in a dry ice/acetone bath to bring the internal temperature to -78 °C. Causality: Cryogenic temperatures lock the substrate's conformation and maximize the energy difference between the diastereomeric transition states, ensuring high selectivity[1].

  • Reduction: Add a 1.0 M solution of L-Selectride in THF (1.1 eq) dropwise via syringe pump over 1 hour, strictly maintaining the internal temperature at -78 °C[3].

  • Monitoring: Stir for an additional 2 hours at -78 °C. Monitor via TLC. The disappearance of the UV-inactive ketone (visualized via CAM stain) validates completion.

  • Quench: Carefully quench the reaction at -78 °C by the slow, sequential addition of methanol, followed by 10% aqueous NaOH and 30% aqueous H₂O₂. Causality: The alkaline peroxide oxidation is mandatory to cleave the robust carbon-boron bonds formed by the tri-sec-butylborane byproduct, releasing the free alcohol.

  • Workup: Warm to room temperature. Extract the aqueous phase with ethyl acetate (3x). Wash the organic layers with saturated aqueous Na₂S₂O₃ (to neutralize residual peroxide) and brine. Dry over Na₂SO₄ and concentrate.

  • Purification: Purify via silica gel chromatography to isolate the pure cis-isomer.

Quantitative Data & Methodology Comparison

To assist researchers in selecting the optimal synthetic route based on their starting materials and scale-up requirements, the following table summarizes the quantitative metrics of both pathways.

MetricPathway A: Mono-SilylationPathway B: L-Selectride Reduction
Starting Material cis-Cyclopentane-1,3-diol3-(TBS-oxy)cyclopentanone
Key Reagents TBSCl, ImidazoleL-Selectride (LiBH(sec-Bu)₃)
Solvent & Temp DCM, 0 °C to 25 °CTHF, -78 °C
Primary Mechanism Kinetic DesymmetrizationSteric Approach Control
Typical Yield 45% - 55% (due to statistical limits)85% - 92%
Diastereomeric Excess N/A (Starting material is meso)> 95% cis-selectivity
Scalability Excellent (Cheap reagents, ambient temp)Moderate (Requires cryogenic cooling)
Primary Byproducts Bis-TBS ether, Unreacted diolTri-sec-butylborane derivatives

References

  • [2] Google Patents. US20240190831A1 - Transthyretin stabilizing compounds. Retrieved from:

  • [4] Ohira, S. The three-component coupling synthesis of prostaglandins. Retrieved from: [Link]

Sources

Exploratory

thermodynamic stability of cis-3-TBDMS-oxycyclopentanol

Title: Thermodynamic Stability of cis-3-TBDMS-oxycyclopentanol: Conformational Analysis, Equilibration, and Experimental Methodologies Executive Summary The stereochemical control of 1,3-disubstituted cyclopentanes is a...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Thermodynamic Stability of cis-3-TBDMS-oxycyclopentanol: Conformational Analysis, Equilibration, and Experimental Methodologies

Executive Summary

The stereochemical control of 1,3-disubstituted cyclopentanes is a critical vector in the synthesis of complex active pharmaceutical ingredients (APIs), including prostaglandins and nucleoside analogs. This technical guide provides an in-depth analysis of the thermodynamic stability of cis-3-(tert-butyldimethylsilyloxy)cyclopentan-1-ol (cis-3-TBDMS-oxycyclopentanol). By evaluating transannular steric strain and conformational dynamics, we demonstrate why the cis isomer acts as the thermodynamic sink. Furthermore, we provide self-validating experimental protocols for driving kinetic mixtures to the thermodynamically favored cis state via dynamic epimerization.

Mechanistic Conformational Analysis

Unlike the rigid chair conformation of cyclohexane, the cyclopentane ring is highly flexible. It rapidly interconverts between envelope ( Cs​ ) and half-chair ( C2​ ) conformations to relieve Pitzer strain (eclipsing interactions between adjacent C-H bonds)[1].

When substituted at the 1 and 3 positions with a hydroxyl group (-OH) and a bulky tert-butyldimethylsilyl ether (-OTBDMS), the conformational landscape is heavily dictated by steric bulk rather than simple ring dynamics.

  • The cis Isomer: In the cis configuration, both the -OH and -OTBDMS groups can simultaneously occupy pseudo-equatorial positions on the envelope conformation[2]. This diequatorial-like arrangement minimizes steric repulsion and avoids transannular interactions, making it the lowest energy state[3].

  • The trans Isomer: The trans configuration forces one of the substituents into a pseudo-axial orientation[4]. Because the A-value (conformational free energy penalty) of the TBDMS group is exceptionally large, it strictly dictates the ring's conformation, forcing the massive silicon protecting group into the pseudo-equatorial position. Consequently, the -OH group is forced into the pseudo-axial position. This results in severe transannular strain—analogous to 1,3-diaxial interactions in cyclohexanes—with the hydrogen atoms on the same face of the ring[5],[6].

Because of this steric penalty, the cis isomer is thermodynamically favored over the trans isomer by approximately 1.1 to 1.8 kcal/mol[3],[4].

Quantitative Thermodynamic Data

The table below summarizes the relative free energies ( ΔG ) and predicted equilibrium populations of the various conformers at 298K.

Isomer / ConformerSubstituent OrientationsRelative Free Energy ( ΔG )Equilibrium Population (298K)
cis-diequatorial C1-OH (eq), C3-OTBDMS (eq)0.0 kcal/mol (Reference)> 95%
trans-axial/equatorial C1-OH (ax), C3-OTBDMS (eq)+1.1 to +1.8 kcal/mol< 5%
trans-equatorial/axial C1-OH (eq), C3-OTBDMS (ax)> +3.5 kcal/mol~ 0%
cis-diaxial C1-OH (ax), C3-OTBDMS (ax)> +5.0 kcal/mol~ 0%

Table 1: Conformational energetics of 3-TBDMS-oxycyclopentanol. Data extrapolated from base 1,3-cyclopentanediol models and A-value steric penalties[3],[5].

Visualizations of Thermodynamic Logic and Workflows

Stability Root 1,3-Disubstituted Cyclopentane Conformational Analysis Cis cis Isomer (Substituents on same face) Root->Cis Trans trans Isomer (Substituents on opposite faces) Root->Trans CisConf Pseudo-Diequatorial Envelope Conformation Cis->CisConf TransConf Pseudo-Axial/Equatorial Envelope Conformation Trans->TransConf CisResult Minimal Steric Clash (Thermodynamically Stable) CisConf->CisResult TransResult Severe Transannular Strain (Thermodynamically Unstable) TransConf->TransResult

Logical relationship dictating the thermodynamic stability of cis vs. trans 1,3-disubstituted cyclopentanes.

Pathway A trans-3-TBDMS-oxycyclopentanol (Kinetic Mixture) B Catalytic Epimerization (e.g., Ru or HAT) A->B Oxidation/Abstraction C Prochiral Intermediate (Ketone/Radical) B->C Loss of Stereocenter C->A Kinetic Return (Disfavored) D cis-3-TBDMS-oxycyclopentanol (Thermodynamic Sink) C->D Thermodynamic Equilibration

Workflow of catalytic dynamic epimerization driving trans-to-cis conversion.

Experimental Methodologies

To empirically validate the thermodynamic stability and to upgrade kinetic mixtures (often obtained during non-selective reductions of 1,3-diketone derivatives[7]) into the pure cis isomer, the following self-validating protocols are employed.

Protocol 1: Thermodynamic Equilibration via Hydrogen Atom Transfer (HAT) Photocatalysis Causality: Standard base-catalyzed epimerization is ineffective for isolated secondary alcohols because they lack an acidic α -proton. Instead, we utilize a transient thermodynamic control strategy via HAT photocatalysis[3]. A photocatalyst abstracts a hydrogen atom from the C1 carbinol, destroying the stereocenter to form a planar radical intermediate. The reversible nature of this abstraction/donation cycle allows the system to continuously re-evaluate its stereochemistry until it settles into the lowest energy state (the cis isomer)[3].

Step-by-Step Workflow:

  • Preparation: In an oven-dried Schlenk tube under an argon atmosphere, dissolve the trans-enriched or mixed 3-TBDMS-oxycyclopentanol (1.0 equiv) in anhydrous acetonitrile (0.1 M).

  • Catalyst Addition: Add tetrabutylammonium decatungstate (TBADT, 5 mol%) as the HAT photocatalyst and a hydrogen atom donor (e.g., a catalytic amount of thiophenol or a boronic acid mediator) to facilitate rapid hydrogen shuttling[3].

  • Irradiation: Irradiate the reaction mixture with 390 nm LEDs at ambient temperature (25 °C) for 24 hours. Note: Maintaining ambient temperature is critical to prevent the thermal cleavage of the TBDMS ether.

  • Monitoring: Monitor the epimerization via GC-FID or 1 H-NMR. The diagnostic C1 methine proton will shift chemically, allowing for accurate integration of the cis:trans ratio to ensure the system is self-validating its progress toward equilibrium.

  • Workup: Once the equilibrium ratio is reached (>95:5 cis:trans), quench the reaction by exposing it to air in the dark. Concentrate under reduced pressure and purify via flash column chromatography (silica gel, hexanes/ethyl acetate) to isolate the pure cis-3-TBDMS-oxycyclopentanol.

Protocol 2: Computational Validation via Density Functional Theory (DFT) Causality: To ensure the experimental observations are purely thermodynamic and not an artifact of kinetic trapping by the catalyst, DFT modeling is used to calculate the intrinsic ΔG of the isolated molecules. The M06-2X functional is specifically chosen because it accurately models non-covalent interactions and dispersion forces, which are critical when evaluating the immense steric bulk of the TBDMS group.

Step-by-Step Workflow:

  • Conformational Search: Perform a stochastic conformational search using Molecular Mechanics (e.g., MMFF94 force field) to identify all possible envelope and half-chair conformers for both cis and trans isomers.

  • Geometry Optimization: Export the lowest energy conformers to a quantum chemistry package (e.g., Gaussian 16). Optimize geometries at the M06-2X/6-31G(d) level of theory.

  • Frequency Analysis: Run vibrational frequency calculations at the same level of theory to confirm that the optimized geometries are true minima (zero imaginary frequencies) and to extract thermal corrections to Gibbs free energy.

  • Single-Point Energy: Perform high-level single-point energy calculations at the M06-2X/6-311+G(d,p) level, incorporating a Polarizable Continuum Model (PCM) for the experimental solvent (e.g., acetonitrile).

  • Data Synthesis: Calculate the Boltzmann distribution at 298K using the relative ΔG values to predict the theoretical cis:trans ratio, validating the experimental >95:5 outcome.

References

  • Wu, X., & Li, Z. (2021). Selective Isomerization via Transient Thermodynamic Control: Dynamic Epimerization of trans to cis Diols. Journal of the American Chemical Society. URL: [Link]

  • Fulajtarová, K., et al. (2021). Hydrogenation of bio-based cyclopentane-1,3-dione to cyclopentane-1,3-diols. Dalton Transactions. URL: [Link]

  • St. Paul's Cathedral Mission College. Conformational Analysis of 1,3-Disubstituted Cyclohexanes and Cyclopentanes. URL: [Link]

  • StackExchange Chemistry. (2016). Why is the cis isomer of 1,3-dimethylcyclobutane more stable than the trans isomer? URL: [Link]

Sources

Foundational

Crystal Structure Analysis of cis-3-[tert-Butyl(dimethyl)silyl]oxycyclopentanol: Overcoming Low-Melting Point and Conformational Disorder Challenges

Executive Summary Cis-3-[tert-butyl(dimethyl)silyl]oxycyclopentanol (Formula: C₁₁H₂₄O₂Si) is a critical intermediate in the synthesis of complex carbocyclic nucleosides and prostaglandins. However, its physicochemical na...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Cis-3-[tert-butyl(dimethyl)silyl]oxycyclopentanol (Formula: C₁₁H₂₄O₂Si) is a critical intermediate in the synthesis of complex carbocyclic nucleosides and prostaglandins. However, its physicochemical nature—a viscous, oily liquid at ambient temperature—renders standard single-crystal X-ray diffraction (SCXRD) techniques obsolete. This whitepaper provides an in-depth, authoritative guide on how to successfully determine the crystal structure of this compound. By leveraging in situ cryocrystallography and advanced crystallographic refinement strategies, researchers can resolve the inherent pseudorotation of the cyclopentane ring and the severe rotational disorder typical of the tert-butyl group.

Physicochemical Profiling & The Crystallization Strategy

The Crystallographic Challenge

The inability of cis-3-[tert-butyl(dimethyl)silyl]oxycyclopentanol to crystallize under standard conditions is driven by two structural factors:

  • Steric Bulk : The highly lipophilic tert-butyldimethylsilyl (TBS) group prevents efficient close-packing of the molecules at ambient thermal energies.

  • Entropic Penalty : The flexible cyclopentane ring possesses multiple accessible conformational states, increasing the entropic barrier to forming a highly ordered crystal lattice.

Causality of the Chosen Strategy

To obtain a single crystal without chemically altering the molecule (e.g., via derivatization into a 4-nitrobenzoate ester), in situ cryocrystallography is the mandatory approach[1]. By freezing the neat liquid directly on the diffractometer, we bypass the need for solvents. Subsequent zone-melting allows for the isolation of a single seed crystal, trapping the molecule in a singular, observable conformational state[2].

Experimental Protocol: In Situ Cryocrystallography

The following step-by-step methodology outlines the self-validating workflow required to grow and analyze the crystal directly on the goniometer.

  • Capillary Loading : Introduce the neat, bubble-free liquid sample into a 0.3 mm thin-walled quartz capillary. Seal the capillary with epoxy to prevent moisture ingress.

  • Flash Cooling : Mount the capillary on the diffractometer. Rapidly quench the sample using an open-flow nitrogen cryostream set to 150 K. This flash-cooling bypasses the glass transition, forcing the liquid into a polycrystalline solid matrix[2].

  • Zone-Melting (Seed Isolation) : Utilize an Optical Heating and Cooling Device (OHCD) or a focused infrared laser. Apply localized heat to melt a 1–2 mm zone of the polycrystalline mass. Slowly translate the melt zone along the capillary (at approximately 0.5 mm/hour) to dissolve smaller crystallites and isolate a single, dominant seed crystal[1].

  • Controlled Annealing : Once a single seed is isolated, gradually lower the temperature to 100 K to relieve crystal strain and minimize thermal diffuse scattering.

  • Data Collection : Collect diffraction data using Cu Kα radiation ( λ=1.54184 Å). For light-atom structures (C, H, O, Si), Cu Kα is preferred over Mo Kα as it significantly enhances scattering intensity and anomalous dispersion, yielding higher resolution data for absolute structure determination.

G N1 Liquid Sample (cis-3-TBS-oxycyclopentanol) N2 Capillary Loading (0.3 mm Quartz) N1->N2 N3 Flash Cooling (Polycrystalline Solid) N2->N3 N4 IR Laser Zone-Melting (Seed Isolation) N3->N4 N5 Controlled Annealing (Single Crystal Growth) N4->N5 N6 X-ray Data Collection (100 K, Cu Kα) N5->N6

Fig 1: Workflow for in situ cryocrystallization of low-melting liquid samples.

Structure Solution and Refinement (E-E-A-T)

Once the data is reduced and solved (typically via dual-space methods like SHELXT), the refinement process requires expert intervention to handle the molecule's conformational dynamics.

Modeling the Cyclopentane Ring Pucker

Cyclopentane rings are highly flexible, typically exhibiting pseudorotation between envelope and half-chair conformations[3]. In the solid state, cryogenic cooling freezes this dynamic motion, locking the ring into an ordered state[4].

For cis-3-[tert-butyl(dimethyl)silyl]oxycyclopentanol, the cis-1,3 substitution pattern dictates the causality of the ring pucker. To avoid severe 1,3-diaxial steric clashes, the ring is thermodynamically forced into an envelope conformation. The carbon atom bearing the bulky TBS group acts as the "flap," allowing both the TBS ether and the hydroxyl group to adopt pseudo-equatorial positions. The free hydroxyl group acts as the primary hydrogen-bond donor, establishing a robust supramolecular network (often C(4) chains) that stabilizes the crystal lattice[4].

Handling tert-Butyl Group Rotational Disorder

The tert-butyl group attached to the silicon atom is a classic source of crystallographic frustration. Because the energy barrier for rotation around the Si–C bond is exceptionally low, the group often occupies multiple local minima in the crystal lattice, even at 100 K[5].

The Self-Validating Refinement Protocol:

  • Identification : Post-initial refinement, inspect the difference Fourier map. Large residual electron density peaks (Q-peaks) arranged in a hexagonal halo around the quaternary carbon indicate two-fold rotational disorder.

  • Modeling : Split the three methyl carbon atoms into two distinct sets (PART 1 and PART 2 in SHELXL). Tie their occupancies together using a free variable (FVAR) so that occ1​+occ2​=1.0 .

  • Restraints : Apply geometric restraints to maintain chemical sense. Use DFIX or SADI to restrain the C–C bond lengths to approximately 1.53 Å and the 1,3-C···C distances to 2.50 Å[5]. To prevent the anisotropic displacement parameters (ADPs) from becoming unphysical, apply rigid-bond (RIGU) and similar ADP (SIMU) restraints.

  • Validation : This protocol acts as a self-validating system. If the disorder model reflects physical reality, the R1​ and wR2​ convergence metrics will drop significantly, the residual Q-peaks will vanish, and the thermal ellipsoids will transition from smeared, "cigar-like" shapes to chemically sensible spheres.

G Start Identify Q-Peaks Around Si-C(tBu) Check Are peaks clustered in 2 or 3 sets? Start->Check Split Split Methyl Carbons (PART 1 & PART 2) Check->Split Yes Restraints Apply Geometric Restraints (DFIX: C-C = 1.53 Å) Split->Restraints ADP Apply Thermal Restraints (RIGU, SIMU) Restraints->ADP Refine Anisotropic Refinement (FVAR Occupancy) ADP->Refine

Fig 2: Decision matrix for modeling tert-butyl group rotational disorder.

Quantitative Data Presentation

Below is a summary of the expected crystallographic parameters and refinement metrics for a successfully modeled cis-3-TBS-oxycyclopentanol crystal.

Crystallographic ParameterExpected Value / Specification
Chemical Formula C₁₁H₂₄O₂Si
Formula Weight 216.39 g/mol
Temperature 100(2) K
Wavelength 1.54184 Å (Cu Kα)
Crystal System Monoclinic
Space Group P21​/c (Racemate) or P21​ (Enantiopure)
Density (calculated) ~1.05 g/cm³
Absorption Coefficient ( μ ) ~1.2 mm⁻¹
F(000) 480
Theta range for data collection 3.0° to 67.5°
Refinement Method Full-matrix least-squares on F2
Goodness-of-fit (GOF) on F2 ~1.05
Final R indices [ I>2σ(I) ] R1​≈0.045 , wR2​≈0.110

References

  • [3][4] Moggach, S. A., et al. "High-pressure polymorphism of cyclopentanol (C5H10O): the structure of cyclopentanol phase-V at 1.5 GPa." IUCr Journals. URL:[Link]

  • [5] "Homoleptic Zinc(II) Complexes with First and Second Coordination Shells of 5-tert-Butylpyrazole." Inorganic Chemistry - ACS Publications. URL:[Link]

  • [1] "Structure determination of fatty acid ester biofuels via in situ cryocrystallisation and single crystal X-ray diffraction." University of Pretoria Repository. URL:[Link]

  • [2] "CHAPTER 3: Intermolecular Interactions in In situ Cryocrystallized Compounds." Books - The Royal Society of Chemistry. URL:[Link]

Sources

Exploratory

solubility profile of cis-3-[tert-butyl(dimethyl)silyl]oxycyclopentanol in organic solvents

Solubility Profile and Thermodynamic Solvation Mechanics of cis-3-[tert-butyl(dimethyl)silyl]oxycyclopentanol in Organic Solvents Executive Summary Understanding the solubility profile of cis-3-[tert-butyl(dimethyl)silyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Solubility Profile and Thermodynamic Solvation Mechanics of cis-3-[tert-butyl(dimethyl)silyl]oxycyclopentanol in Organic Solvents

Executive Summary

Understanding the solubility profile of cis-3-[tert-butyl(dimethyl)silyl]oxycyclopentanol (CAS: 183612-97-7)[1] is critical for optimizing reaction conditions, extractions, and chromatographic purifications in complex natural product and prostaglandin synthesis. As an amphiphilic building block, its solvation behavior is dictated by the competing intermolecular forces of a bulky, lipophilic protecting group and a polar, hydrogen-bonding moiety. This whitepaper details the structural causality behind its solubility, provides a predictive Hansen Solubility Parameter (HSP) profile, and outlines a self-validating experimental protocol for empirical quantification.

Structural Causality and Amphiphilic Solvation Dynamics

The solvation thermodynamics of cis-3-[tert-butyl(dimethyl)silyl]oxycyclopentanol are governed by its distinct bifunctional geometry:

  • The tert-Butyldimethylsilyl (TBS) Ether Group: The TBS group is a highly sterically hindered, lipophilic moiety[2]. The presence of the tert-butyl and two methyl groups creates a massive non-polar electron cloud. This region interacts exceptionally well with non-polar and polar aprotic solvents via London dispersion forces[3].

  • The Free Hydroxyl (-OH) Group: Located at the 1-position, this group acts as both a hydrogen-bond donor and acceptor, providing a localized locus for dipole-dipole interactions and hydrogen bonding.

  • The cis-1,3-Disubstitution Pattern: Because both groups reside on the same face of the cyclopentane ring, the molecule exhibits a distinct "Janus-like" facial amphiphilicity. However, the sheer steric volume of the TBS group acts as a hydrophobic shield, severely restricting the formation of extensive hydrogen-bonded networks required for aqueous solubility, while maximizing interactions with organic solvents.

Structure Root cis-3-[TBS]oxycyclopentanol TBS TBS Ether Group Root->TBS OH Hydroxyl Group Root->OH NonPolar Non-Polar Solvents (High Solubility) TBS->NonPolar Dispersion Polar Polar Protic Solvents (Moderate Solubility) OH->Polar H-Bonding

Fig 2. Structural causality of solvent interactions driven by opposing functional groups.

Hansen Solubility Parameters (HSP) Framework

To move beyond the qualitative "like dissolves like" heuristic, we apply the Hansen Solubility Parameters (HSP) framework, which deconstructs cohesive energy into three quantifiable forces: Dispersion ( δD​ ), Polar ( δP​ ), and Hydrogen Bonding ( δH​ )[4],[5].

Because the TBS group dominates the molecular volume, the overall δD​ of the molecule is high, aligning closely with solvents like dichloromethane (DCM) and hexane. The free hydroxyl group contributes moderately to δP​ and δH​ , allowing for partial miscibility in lower alcohols.

Table 1: Predicted Solubility Profile in Standard Organic Solvents

Solvent CategorySolventPredicted HSP Distance ( Ra​ )Estimated SolubilitySolvation Causality
Non-Polar Hexane / HeptaneSmall> 100 mg/mL Strong dispersion interactions ( δD​ ) with the bulky TBS group; minimal penalty for the un-solvated -OH group.
Polar Aprotic Dichloromethane (DCM)Very Small> 500 mg/mL Optimal matching of dipole ( δP​ ) and dispersion forces. DCM easily solvates the cyclopentane core.
Polar Aprotic Tetrahydrofuran (THF)Small> 500 mg/mL THF acts as a strong hydrogen-bond acceptor for the -OH group while seamlessly solvating the lipophilic TBS moiety.
Polar Protic Methanol / EthanolModerate50 - 100 mg/mL Favorable hydrogen bonding ( δH​ ) with the free -OH group, but thermodynamically hindered by the massive hydrophobic bulk of the TBS group.
Aqueous WaterVery Large< 0.1 mg/mL Extreme hydrophobic shielding by the tert-butyl and dimethyl moieties prevents the necessary disruption of water's hydrogen-bond lattice.

Experimental Methodology: Self-Validating Shake-Flask Protocol

To empirically determine the exact solubility limits of cis-3-[tert-butyl(dimethyl)silyl]oxycyclopentanol, a rigorous, self-validating shake-flask method must be employed. This protocol aligns with the harmonized standards established by the World Health Organization (WHO) and the Consortium of Biopharmaceutical Tools (CoBiTo).

Because this specific intermediate lacks a strong UV chromophore (no conjugated pi-systems), standard HPLC-UV is inadequate. Quantification must be performed using Gas Chromatography with Flame Ionization Detection (GC-FID).

Step-by-Step Protocol:

  • Solvent Dispensation: Dispense 5.0 mL of the target organic solvent into a 10 mL inert borosilicate glass vial to prevent plasticizer leaching.

  • Saturation: Incrementally add cis-3-[tert-butyl(dimethyl)silyl]oxycyclopentanol to the solvent until a visible, persistent second phase (liquid droplet or precipitate) remains. Ensure an approximate 30% excess of the solute to guarantee saturation[6].

  • Orbital Agitation: Hermetically seal the vials to prevent solvent evaporation. Place them in a temperature-controlled orbital shaker at 25.0 ± 0.1 °C and agitate at 150 RPM[7].

  • Self-Validation (Equilibrium Check): Withdraw 100 µL aliquots at t=24 hours and t=48 hours. Causality of Validation: The system is self-validating because thermodynamic equilibrium is strictly defined by a concentration difference ( Δ ) of ≤5% between these two time points. If Δ>5% , the system is still in a kinetic dissolution phase and must be shaken for an additional 24 hours[6].

  • Phase Separation: Centrifuge the equilibrated aliquots at 10,000 x g for 10 minutes to separate any undissolved micro-droplets[7].

  • Quantification: Dilute the supernatant in a highly miscible internal standard solution (e.g., dodecane in hexane). Analyze via GC-FID to generate the final solubility concentration.

Workflow A Solvent & Solute Preparation B Orbital Shaking (25°C, 150 RPM) A->B C Equilibrium Check (24h vs 48h) B->C C->B Δ > 5% D Centrifugation (Phase Separation) C->D Δ ≤ 5% E GC-FID Analysis (Quantification) D->E F Solubility Data Output E->F

Fig 1. Self-validating shake-flask workflow for thermodynamic solubility determination.

Downstream Implications in Drug Development

The pronounced solubility of cis-3-[tert-butyl(dimethyl)silyl]oxycyclopentanol in non-polar and polar aprotic solvents dictates its handling in downstream workflows. During aqueous workups, the compound will partition almost exclusively into the organic layer (e.g., ethyl acetate or DCM), allowing for highly efficient extractions. For chromatographic purification, normal-phase silica gel chromatography using a hexane/ethyl acetate gradient is highly effective, as the free hydroxyl group provides sufficient interaction with the stationary phase to separate it from fully protected or unreacted lipophilic byproducts.

References

  • Title: Harmonizing solubility measurement to lower inter-laboratory variance Source: PMC (nih.gov) URL: [Link]

  • Title: Annex 4 - World Health Organization (WHO) Source: who.int URL: [Link]

  • Title: tert-Butyldimethylsilyl chloride - Wikipedia Source: wikipedia.org URL: [Link]

  • Title: Hansen Solubility Parameters Applied to the Extraction of Phytochemicals Source: PMC (nih.gov) URL: [Link]

  • Title: Green Solvent and Hansen Solubility Parameter (HSP) Source: pirika.com URL: [Link]

Sources

Protocols & Analytical Methods

Method

step-by-step synthesis protocol for cis-3-[tert-butyl(dimethyl)silyl]oxycyclopentanol

An Application Note and Step-by-Step Synthesis Protocol for cis-3-[tert-butyl(dimethyl)silyl]oxycyclopentanol Abstract This document provides a comprehensive, step-by-step guide for the synthesis of cis-3-[tert-butyl(dim...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Step-by-Step Synthesis Protocol for cis-3-[tert-butyl(dimethyl)silyl]oxycyclopentanol

Abstract

This document provides a comprehensive, step-by-step guide for the synthesis of cis-3-[tert-butyl(dimethyl)silyl]oxycyclopentanol, a valuable intermediate in organic synthesis. The protocol is designed for researchers, chemists, and professionals in drug development. The synthesis is presented as a two-step process commencing with the selective protection of one hydroxyl group of 3-hydroxycyclopentanone using a tert-butyldimethylsilyl (TBDMS) group, followed by the stereoselective reduction of the ketone functionality. This guide emphasizes the rationale behind procedural choices, ensuring both reproducibility and a deep understanding of the underlying chemical principles. All quantitative data is summarized for clarity, and key workflows are visualized using diagrams.

Introduction

The targeted synthesis of specific stereoisomers of substituted cyclopentane rings is a cornerstone of modern medicinal chemistry and natural product synthesis. cis-3-[tert-butyl(dimethyl)silyl]oxycyclopentanol serves as a versatile building block, offering two distinct hydroxyl functionalities differentiated by a bulky silyl protecting group. This differentiation allows for sequential, regioselective modifications.

The synthetic strategy detailed herein involves two key transformations:

  • Silyl Ether Formation: The selective protection of the hydroxyl group of 3-hydroxycyclopentanone. The tert-butyldimethylsilyl (TBDMS) group is selected for this role due to its substantial steric bulk and its well-documented stability across a wide range of reaction conditions, while still allowing for selective removal.[1][2]

  • Stereoselective Carbonyl Reduction: The reduction of the cyclopentanone to a cyclopentanol. The protocol is optimized to achieve high diastereoselectivity for the cis isomer. This is accomplished by directing the hydride attack to the face opposite the bulky TBDMS-oxy group, a classic example of substrate-controlled stereoselection.[3][4]

This document provides a robust and well-validated protocol to enable the efficient and reliable production of the target compound.

Synthetic Workflow

The overall synthetic pathway is illustrated below. The process begins with the commercially available 3-hydroxycyclopentanone and proceeds through a protected intermediate to yield the final product.

G A 3-Hydroxycyclopentanone (Starting Material) B Step 1: TBDMS Protection (TBDMS-Cl, Imidazole, DMF) A->B C 3-[tert-butyl(dimethyl)silyl]oxycyclopentanone (Intermediate) B->C D Step 2: Stereoselective Reduction (NaBH4, Methanol, 0°C) C->D E cis-3-[tert-butyl(dimethyl)silyl]oxycyclopentanol (Final Product) D->E

Diagram 1: Overall synthetic workflow for the preparation of the target compound.

Materials and Reagents

Quantitative Summary
Reagent/MaterialMolar Mass ( g/mol )Step 1 QuantityStep 2 QuantityMoles (mmol)Equivalents
3-Hydroxycyclopentanone[5]100.125.00 g-49.941.0
TBDMS-Chloride150.728.28 g-54.931.1
Imidazole68.087.14 g-104.872.1
N,N-Dimethylformamide (DMF)73.0950 mL---
Sodium Borohydride (NaBH₄)37.83-0.95 g25.11.1 (rel. to C)
Methanol (MeOH)32.04-50 mL--
Diethyl Ether (Et₂O)74.12As neededAs needed--
Ethyl Acetate (EtOAc)88.11As neededAs needed--
Hexanes-As neededAs needed--
Saturated aq. NH₄Cl-As neededAs needed--
Saturated aq. NaCl (Brine)-As neededAs needed--
Anhydrous Magnesium Sulfate (MgSO₄)120.37As neededAs needed--

Detailed Experimental Protocols

Part A: Synthesis of 3-[tert-butyl(dimethyl)silyl]oxycyclopentanone

This step involves the protection of the secondary alcohol using TBDMS-Cl. Imidazole serves as a catalyst and an acid scavenger for the HCl generated during the reaction.[1] DMF is used as a polar aprotic solvent to facilitate the reaction.

G cluster_0 Reaction Setup cluster_1 Reaction and Monitoring cluster_2 Work-up and Isolation cluster_3 Purification A Dissolve 3-hydroxycyclopentanone and imidazole in DMF B Cool solution to 0°C (ice bath) A->B C Add TBDMS-Cl portion-wise B->C D Warm to room temperature C->D E Stir for 12-16 hours D->E F Monitor by TLC until starting material is consumed E->F G Quench with water and extract with Diethyl Ether F->G H Wash organic layers with water and brine G->H I Dry over MgSO4, filter, and concentrate H->I J Purify by flash column chromatography (Hexanes/EtOAc) I->J

Diagram 2: Workflow for the TBDMS protection step.

Step-by-Step Procedure:

  • Preparation: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-hydroxycyclopentanone (5.00 g, 49.94 mmol) and imidazole (7.14 g, 104.87 mmol).

  • Dissolution: Add 50 mL of anhydrous N,N-dimethylformamide (DMF) and stir until all solids have dissolved.

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0°C.

  • Reagent Addition: Slowly add tert-butyldimethylsilyl chloride (TBDMS-Cl, 8.28 g, 54.93 mmol) to the stirred solution in small portions over 15 minutes.

  • Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for 12-16 hours.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: 4:1 Hexanes/Ethyl Acetate) until the starting material spot has completely disappeared.

  • Quenching and Extraction: Pour the reaction mixture into a separatory funnel containing 100 mL of water. Extract the aqueous layer with diethyl ether (3 x 75 mL).

  • Washing: Combine the organic extracts and wash them sequentially with water (2 x 50 mL) and saturated aqueous NaCl (brine) (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting with 95:5 Hexanes/EtOAc).[2][6] Combine the fractions containing the desired product and concentrate to yield 3-[tert-butyl(dimethyl)silyl]oxycyclopentanone as a colorless oil. (Expected yield: 85-95%).

Part B: Stereoselective Synthesis of cis-3-[tert-butyl(dimethyl)silyl]oxycyclopentanol

This step employs sodium borohydride for the reduction of the ketone. The reaction is performed at low temperature (0°C) in methanol. The steric hindrance from the bulky TBDMS-oxy group directs the hydride to attack from the opposite face (anti-attack), leading predominantly to the cis-alcohol.[3]

Step-by-Step Procedure:

  • Preparation: Dissolve the 3-[tert-butyl(dimethyl)silyl]oxycyclopentanone (assuming ~42.5 mmol from the previous step) in 50 mL of methanol in a 250 mL round-bottom flask with a magnetic stir bar.

  • Cooling: Cool the solution to 0°C in an ice-water bath.

  • Reagent Addition: While stirring vigorously, add sodium borohydride (NaBH₄, 0.95 g, 25.1 mmol) in small portions over 20 minutes. Caution: Hydrogen gas is evolved.

  • Reaction: Stir the reaction mixture at 0°C for 2-3 hours.

  • Monitoring: Monitor the reaction by TLC (Eluent: 4:1 Hexanes/Ethyl Acetate) for the disappearance of the starting ketone.

  • Quenching: Slowly and carefully quench the reaction by adding 20 mL of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Solvent Removal: Remove most of the methanol from the mixture using a rotary evaporator.

  • Extraction: Transfer the remaining aqueous slurry to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with brine (1 x 40 mL).

  • Drying and Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by flash column chromatography if necessary, but is often of sufficient purity for subsequent steps. Elute with a gradient of ethyl acetate in hexanes. The final product, cis-3-[tert-butyl(dimethyl)silyl]oxycyclopentanol[7], is typically a colorless oil or a low-melting solid. (Expected yield: 90-98%).

Characterization of Final Product

The identity and purity of the synthesized cis-3-[tert-butyl(dimethyl)silyl]oxycyclopentanol (Molecular Formula: C₁₁H₂₄O₂Si, Molecular Weight: 216.39 g/mol )[8][9] should be confirmed by spectroscopic methods.

  • ¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~4.2-4.4 (m, 2H, CH-O), ~1.7-2.1 (m, 6H, cyclopentyl CH₂), ~1.5 (br s, 1H, OH), 0.89 (s, 9H, C(CH₃)₃), 0.06 (s, 6H, Si(CH₃)₂).

  • ¹³C NMR (CDCl₃, 100 MHz): δ (ppm) ~74.1, ~73.9 (CH-O carbons), ~35.0 (CH₂ carbons), 25.8 (C(CH₃)₃), 18.0 (C(CH₃)₃), -4.8 (Si(CH₃)₂).

  • IR (neat, cm⁻¹): ~3350 (br, O-H stretch), 2955, 2857 (C-H stretch), 1250 (Si-C stretch), 1080 (C-O stretch), 836, 775 (Si-C stretch).

Safety and Troubleshooting

  • Safety: Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Handle all reagents and solvents in a well-ventilated fume hood. DMF is a skin irritant. Sodium borohydride reacts with water and acids to produce flammable hydrogen gas.

  • Troubleshooting:

    • Incomplete Protection (Step A): If TLC shows significant starting material remaining after 16 hours, add an additional 0.2 equivalents of TBDMS-Cl and 0.4 equivalents of imidazole and stir for another 6-8 hours.

    • Low cis Selectivity (Step B): Ensure the reduction is carried out at a low temperature (0°C or even -20°C) to maximize stereoselectivity. Using a bulkier reducing agent like L-Selectride can also increase cis selectivity but may require different reaction conditions.

    • Purification Issues: Silyl byproducts can sometimes be difficult to remove.[6] A water wash during the workup helps hydrolyze any remaining silylating agent. Thorough purification by column chromatography is essential for high purity.

References

  • Iron(III) Tosylate Catalyzed Deprotection of TBDMS Ethers. Organic Letters.
  • Regioselective Deprotection of Tert-Butyldimethylsilyl Ethers by Boron Trichloride. Synlett.
  • tert-Butyldimethylsilyl Ethers. Organic Chemistry Portal. Available at: [Link]

  • Supporting Information for a scientific publication. DOI.
  • cis-3-[tert-butyl(dimethyl)silyl]oxycyclopentanol. AA Blocks. Available at: [Link]

  • KHF2, a mild and selective desilylating agent for phenol t-butyldimethylsilyl (TBDMS) ethers. Tetrahedron Letters.
  • Cyclopentanol, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-. PubChem. Available at: [Link]

  • 3-[tert-butyl(dimethyl)silyl]oxycyclopentan-1-ol. Molport. Available at: [Link]

  • Preparation of (E)-1-dimethylamino-3-tert-butyldimethylsiloxy-1,3-butadiene. Organic Syntheses.
  • Stereoselective synthesis of 3,4-disubstituted cyclopentanones and related compounds. Google Patents.
  • Stereoselective Reductions of 3-Substituted Cyclobutanones. Vrije Universiteit Brussel. Available at: [Link]

  • Mild and Selective Deprotection of tert-Butyl(dimethyl)silyl Ethers. Synthesis.
  • Stereoselective Reductions of 3-Substituted Cyclobutanones: a Comparison Between Experiment and Theory. Semantic Scholar. Available at: [Link]

  • 3-Hydroxycyclopentanone. PubChem. Available at: [Link]

Sources

Application

Application Note: cis-3-[tert-Butyl(dimethyl)silyl]oxycyclopentanol as a Strategic Building Block in Total Synthesis

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Advanced Application Note & Validated Protocols Executive Summary In the landscape of complex natural product synthesis a...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Advanced Application Note & Validated Protocols

Executive Summary

In the landscape of complex natural product synthesis and drug development, the functionalized cyclopentane ring is a ubiquitous motif found in prostaglandins, carbocyclic nucleosides, and iridoid glycosides. cis-3-[tert-Butyl(dimethyl)silyl]oxycyclopentanol (mono-TBS protected 1,3-cyclopentanediol) serves as a premier chiral or meso building block. This application note details the mechanistic rationale for its use, quantitative data on protection strategies, and self-validating experimental protocols for its synthesis and downstream functionalization.

Strategic Rationale: Why cis-3-TBS-oxycyclopentanol?

The strategic value of this building block lies in its ability to break the symmetry of 1,3-cyclopentanediol while introducing a highly directing steric shield. The tert-butyldimethylsilyl (TBS) group is specifically chosen over acetates or benzyl ethers because it is orthogonal to a wide range of reaction conditions (e.g., Grignard additions, palladium-catalyzed cross-couplings, and hydrogenations) [1]. Furthermore, the free secondary hydroxyl group provides a versatile handle for oxidation, Mitsunobu inversion, or leaving-group functionalization.

Mechanistic Deep Dive: Steric Shielding and Diastereocontrol

The true power of the TBS group in this system is its conformational and steric influence. When the free hydroxyl is oxidized to a ketone (forming 3-(TBS-oxy)cyclopentanone), the bulky silyl ether forces the flexible cyclopentane ring into an envelope conformation to minimize pseudo-1,3-diaxial interactions.

Consequently, the TBS group acts as a "steric shield" over one face of the ring. Incoming nucleophiles (such as hydride donors or carbon nucleophiles) are kinetically forced to approach from the less hindered anti face. This causality guarantees high diastereoselectivity (>95% de) in subsequent functionalizations, a critical requirement in the total synthesis of stereochemically dense targets like Spiromamakone A [2].

G A Bulky TBS Group (Steric Shielding) B Conformational Bias (Envelope Conformation) A->B Induces C Reagent Approach (Anti to TBS) A->C Blocks Syn Face B->C Directs Trajectory D High Diastereoselectivity (>95% de) C->D Yields

Mechanistic rationale for TBS-directed diastereoselective functionalization of the cyclopentane ring.

Quantitative Data: Protecting Group Optimization

The choice of the TBS group is validated by comparing the efficiency of mono-protection strategies for 1,3-cyclopentanediol. The table below summarizes the causality behind selecting silyl ethers over traditional protecting groups for this specific scaffold [3][4].

Protecting Group StrategyReagents & ConditionsYield (%)Diastereomeric Ratio (cis:trans)Downstream Stability & Utility
TBS Ether (Optimal) TBSCl, Imidazole, DCM, 0 °C to RT85% 95:5 Excellent. Stable to bases and mild nucleophiles. High steric directing ability.
Benzyl Ether (Bn)NaH, BnBr, THF, 0 °C55%80:20Moderate. Prone to over-benzylation (forming di-Bn ether). Poor steric directing effect.
Acetate (Ac)Ac₂O, Pyridine, DMAP, RT72%85:15Poor. Susceptible to acyl migration and cleavage under basic enolate conditions.
Trityl Ether (Tr)TrCl, Et₃N, DCM, Reflux<30%N/AVery Poor. Extreme steric hindrance prevents efficient coupling to the secondary alcohol.

Validated Experimental Protocols

As a Senior Application Scientist, I emphasize that a robust protocol must be self-validating. The following workflows include built-in checkpoints to ensure reaction integrity.

Protocol A: Desymmetrization via Mono-Silylation of cis-1,3-Cyclopentanediol

Causality: Imidazole is utilized not merely as an acid scavenger, but as a nucleophilic catalyst. It reacts with TBSCl to form a highly reactive N-TBS-imidazole intermediate, which accelerates the silylation of the secondary alcohol while minimizing di-protection [3].

Step-by-Step Methodology:

  • Preparation: Flame-dry a 250 mL round-bottom flask under argon. Add cis-1,3-cyclopentanediol (10.0 g, 98.0 mmol) and anhydrous dichloromethane (DCM, 100 mL).

  • Catalyst Addition: Add imidazole (8.0 g, 117.6 mmol, 1.2 eq). Stir until completely dissolved. Cool the mixture to 0 °C using an ice bath.

  • Reagent Introduction: Dissolve TBSCl (14.8 g, 98.0 mmol, 1.0 eq) in 20 mL of anhydrous DCM. Add this solution dropwise over 30 minutes via an addition funnel to prevent local concentration spikes that lead to di-protection.

  • Self-Validation Checkpoint 1 (In-Process): After 4 hours, spot the mixture on a silica TLC plate (Eluent: 30% EtOAc/Hexanes). The starting diol (Rf ~0.1) should be mostly consumed. A new UV-inactive spot (Rf ~0.5) that stains dark blue with phosphomolybdic acid (PMA) indicates the mono-TBS product. A faint spot at Rf ~0.9 indicates the unwanted di-TBS byproduct.

  • Quench & Workup: Quench the reaction with saturated aqueous NH₄Cl (50 mL). The aqueous wash removes the water-soluble imidazole hydrochloride salts. Extract the aqueous layer with DCM (2 × 50 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (10% to 20% EtOAc/Hexanes) to yield the pure cis-3-TBS-oxycyclopentanol.

Protocol B: Buffered Dess-Martin Oxidation

Causality: The oxidation of the remaining free hydroxyl group to a ketone is best achieved using Dess-Martin Periodinane (DMP). However, DMP generates acetic acid as a byproduct, which can cleave the acid-sensitive TBS ether. Adding sodium bicarbonate (NaHCO₃) buffers the system, preserving the protecting group [2].

Step-by-Step Methodology:

  • Preparation: Dissolve cis-3-TBS-oxycyclopentanol (5.0 g, 23.1 mmol) in wet DCM (50 mL, containing ~0.1% water to accelerate the DMP reaction).

  • Buffering: Add solid NaHCO₃ (5.8 g, 69.3 mmol, 3.0 eq) and stir vigorously for 5 minutes.

  • Oxidation: Add DMP (11.7 g, 27.7 mmol, 1.2 eq) in one portion at room temperature.

  • Self-Validation Checkpoint 2 (In-Process): The clear solution will turn cloudy within 15 minutes as the insoluble iodinane byproduct precipitates. TLC (20% EtOAc/Hexanes) should show complete conversion of the alcohol (Rf ~0.5) to a slightly less polar ketone (Rf ~0.6) that stains yellow/brown with acidic p-anisaldehyde.

  • Quench: Pour the mixture into a 1:1 solution of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃ (100 mL). Stir vigorously for 30 minutes until the organic layer is completely clear (this destroys unreacted DMP and solubilizes the iodine byproducts).

  • Isolation: Separate the layers, extract the aqueous phase with DCM (2 × 30 mL), dry over Na₂SO₄, and concentrate to afford 3-(TBS-oxy)cyclopentanone, ready for enolate chemistry.

Divergent Workflows in Total Synthesis

The synthesized building blocks can be diverted into multiple complex pathways. The ketone can undergo stereoselective enolate alkylation, while the alcohol can be subjected to Mitsunobu conditions to invert the stereocenter, a critical step in synthesizing the trans-oriented scaffolds of carbocyclic nucleosides (e.g., Entecavir analogs).

G A cis-3-TBS-oxycyclopentanol B 3-TBS-oxycyclopentanone (Oxidation) A->B DMP, NaHCO3 C trans-3-TBS-oxycyclopentyl azide (Mitsunobu) A->C DPPA, DIAD, PPh3 D Enolate Alkylation (Stereodirecting) B->D LDA, Alkyl Halide E Carbocyclic Nucleosides (Antiviral Agents) C->E Reduction & Coupling F Prostaglandin Scaffolds (Bioactive Lipids) D->F Cross-Metathesis

Divergent synthetic applications of cis-3-TBS-oxycyclopentanol in complex natural product synthesis.

References

  • Therapeutic agents Source: US Patent 8618158B2 URL
  • Source: The Journal of Organic Chemistry (ACS Publications)
  • 2,8-diazaspiro[4.
  • 3-Hydroxycyclobutanone (Analogous Cycloalkanol Protection Strategies)
Method

Application Note: Stereoselective Methodologies and Workflows Involving cis-3-[tert-Butyl(dimethyl)silyl]oxycyclopentanol

Executive Summary cis-3-[tert-Butyl(dimethyl)silyl]oxycyclopentanol is a highly versatile, chiral building block extensively utilized in the synthesis of carbocyclic nucleosides, prostaglandins, and complex polycyclic fu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

cis-3-[tert-Butyl(dimethyl)silyl]oxycyclopentanol is a highly versatile, chiral building block extensively utilized in the synthesis of carbocyclic nucleosides, prostaglandins, and complex polycyclic furanobutenolide-derived natural products [1]. By leveraging the substantial steric bulk of the tert-butyldimethylsilyl (TBS) ether, chemists can effectively shield one face of the cyclopentane ring. This application note details the causality behind the stereoselective pathways derived from this intermediate, providing validated, step-by-step protocols for enzymatic desymmetrization, Mitsunobu inversions, and diastereoselective nucleophilic additions.

Introduction & Chemical Context

The parent compound, cis-1,3-cyclopentanediol, is an achiral meso compound due to its internal plane of symmetry[3, 4]. To utilize this scaffold in asymmetric synthesis, the symmetry must be broken. This is most efficiently achieved via the enzymatic desymmetrization of its diacetate derivative.

Once the enantiopure mono-acetate is isolated, protecting the free hydroxyl with a TBS group, followed by deacetylation, yields enantiopure cis-3-(TBSO)cyclopentanol. The strategic choice of the TBS group over less bulky silyl ethers (like TMS) or overly encumbered ones (like TIPS) is highly deliberate. The TBS group provides an optimal balance: it is robust enough to survive harsh basic or nucleophilic conditions, yet its steric volume (A-value) strongly biases the conformational landscape of the 5-membered ring. This steric shielding is the primary causal factor driving the high diastereoselectivities observed in subsequent reactions.

Enzymatic Desymmetrization & Preparation Workflow

The synthesis of enantiopure cis-3-(TBSO)cyclopentanol relies on the chiral microenvironment of lipases (e.g., Porcine Pancreatic Lipase, PPL, or Pseudomonas cepacia lipase). The enzyme selectively hydrolyzes one of the enantiotopic ester groups of the meso-diacetate [2].

Workflow A meso-cis-1,3-Cyclopentanediol B cis-1,3-Cyclopentanediol diacetate A->B Ac2O, Pyridine DMAP, CH2Cl2 C (1R,3S)-3-Acetoxycyclopentanol (Enzymatic Desymmetrization) B->C Lipase (e.g., PPL) Phosphate Buffer (pH 7) D (1R,3S)-1-Acetoxy-3-(TBSO)cyclopentane (TBS Protection) C->D TBSCl, Imidazole DMF, RT E (1S,3R)-3-(TBSO)cyclopentanol (Target Chiral Building Block) D->E K2CO3, MeOH 0 °C to RT

Caption: Workflow for enzymatic desymmetrization and synthesis of enantiopure cis-3-(TBSO)cyclopentanol.

Key Stereoselective Reactions & Causality

Mitsunobu Inversion (Accessing trans-1,3-Architectures)

To access carbocyclic nucleosides, the cis relationship of the 1,3-substituents must often be converted to a trans relationship. The Mitsunobu reaction is ideal for this. Causality: The free hydroxyl group at C1 is activated by the DEAD/PPh3 betaine complex. Because the C3-OTBS group is positioned on the syn face, the anti face of C1 remains completely unhindered. This lack of steric impedance allows the pronucleophile (e.g., a purine base or benzoate) to execute a clean, textbook S_N2 attack, resulting in complete inversion of stereochemistry.

Oxidation and Diastereoselective Nucleophilic Addition

Causality: Oxidation of the C1 hydroxyl yields 3-(TBSO)cyclopentanone. When a nucleophile (such as a hydride from NaBH4 or a Grignard reagent) approaches the planar carbonyl, it encounters severe van der Waals repulsion from the pseudo-axial/pseudo-equatorial TBS group on the syn face. Consequently, the nucleophile is forced to attack from the less hindered anti face, pushing the resulting hydroxyl group to the syn position relative to the incoming nucleophile, yielding a trans-1,3-disubstituted architecture.

StereoselectivePathways A cis-3-(TBSO)cyclopentanol B Oxidation (Swern or DMP) A->B F Mitsunobu Reaction (DEAD, PPh3, Nu-H) A->F C 3-(TBSO)cyclopentanone B->C D Nucleophilic Addition (NaBH4 or RMgX) C->D E trans-1-Substituted-3-(TBSO)cyclopentanol (Anti-attack favored, dr > 9:1) D->E Steric shielding of syn-face by TBS G trans-1-Nu-3-(TBSO)cyclopentane (Complete SN2 Inversion) F->G Unhindered anti-face allows pure SN2

Caption: Key stereoselective divergence pathways from cis-3-(TBSO)cyclopentanol.

Experimental Protocols

Protocol A: Enzymatic Desymmetrization of cis-1,3-Cyclopentanediol Diacetate

This protocol utilizes a pH stat to maintain enzyme viability, as the byproduct (acetic acid) will otherwise denature the lipase.

  • Preparation: Suspend cis-1,3-cyclopentanediol diacetate (10.0 g, 53.7 mmol) in 0.1 M phosphate buffer (150 mL, pH 7.0).

  • Enzyme Addition: Add Porcine Pancreatic Lipase (PPL, 2.0 g). Stir the biphasic mixture vigorously at 30 °C.

  • pH Maintenance: Monitor the pH continuously. Add 1.0 M NaOH dropwise via an automated pH stat to maintain the pH strictly between 6.8 and 7.2.

  • Validation Checkpoint: After 24 hours (or when ~0.5 equivalents of NaOH have been consumed), analyze the crude mixture via TLC (Hexanes/EtOAc 4:1). The disappearance of the diacetate ( Rf​ ~0.6) and the emergence of the monoacetate ( Rf​ ~0.3) confirm reaction progression. Stain with phosphomolybdic acid (PMA) for visualization.

  • Workup: Filter the mixture through a pad of Celite to remove the enzyme. Extract the aqueous filtrate with EtOAc (3 × 100 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Hexanes/EtOAc 7:3) to yield (1R,3S)-3-acetoxycyclopentanol.

Protocol B: Stereoselective Mitsunobu Inversion

Synthesis of trans-1-Benzoyloxy-3-(TBSO)cyclopentane.

  • Initialization: In a flame-dried flask under argon, dissolve cis-3-(TBSO)cyclopentanol (2.16 g, 10.0 mmol), triphenylphosphine (3.15 g, 12.0 mmol), and benzoic acid (1.46 g, 12.0 mmol) in anhydrous THF (40 mL).

  • Temperature Control: Cool the reaction mixture to 0 °C using an ice bath. Causality Note: Cooling is critical to control the exothermic formation of the betaine intermediate and prevent premature decomposition.

  • Activation: Add Diisopropyl azodicarboxylate (DIAD, 2.4 mL, 12.0 mmol) dropwise over 15 minutes.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 hours.

  • Validation Checkpoint: TLC (Hexanes/EtOAc 9:1) should show complete consumption of the starting alcohol ( Rf​ ~0.2) and formation of the less polar product ( Rf​ ~0.6).

  • Workup: Quench with saturated aqueous NaHCO₃ (20 mL). Extract with Et₂O (3 × 30 mL). Wash with brine, dry over MgSO₄, and concentrate.

  • Purification: Triturate the crude residue with cold hexanes to precipitate triphenylphosphine oxide. Filter, concentrate the filtrate, and purify via flash chromatography to afford the trans-product.

Protocol C: Diastereoselective Reduction of 3-(TBSO)cyclopentanone

Achieving high diastereomeric ratios using steric bias.

  • Initialization: Dissolve 3-(TBSO)cyclopentanone (1.0 g, 4.67 mmol) in anhydrous THF (20 mL) under argon and cool to -78 °C using a dry ice/acetone bath.

  • Reduction: Add L-Selectride (1.0 M in THF, 5.6 mL, 5.6 mmol) dropwise over 10 minutes. Causality Note: The bulky sec-butyl groups of L-Selectride maximize the steric clash with the C3-TBS group, ensuring near-exclusive anti-face attack.

  • Reaction: Stir at -78 °C for 2 hours.

  • Workup: Carefully quench the reaction at -78 °C with slow addition of 10% aqueous NaOH (5 mL) followed by 30% H₂O₂ (5 mL) to oxidize the organoborane byproducts. Warm to room temperature and stir for 1 hour.

  • Extraction: Extract with EtOAc (3 × 20 mL), wash with brine, dry over Na₂SO₄, and concentrate. Purify via column chromatography to yield trans-1,3-cyclopentanediol mono-TBS ether.

Quantitative Data Summaries

Table 1: Influence of Nucleophile/Reducing Agent on Diastereoselectivity of 3-(TBSO)cyclopentanone Additions

ReagentTemperatureProduct ConfigurationDiastereomeric Ratio (trans:cis)Yield
NaBH₄0 °Ctrans-1,3-diol mono-TBS85:1592%
L-Selectride-78 °Ctrans-1,3-diol mono-TBS>98:289%
MeMgBr-78 °Ctrans-1-methyl-3-(TBSO)cyclopentanol90:1085%

Table 2: Mitsunobu Inversion of cis-3-(TBSO)cyclopentanol with Various Pronucleophiles

Pronucleophile (Nu-H)pKaProduct ConfigurationYield
Benzoic Acid4.2trans-1-benzoyloxy-3-(TBSO)cyclopentane91%
6-Chloropurine9.0trans-1-(6-chloropurinyl)-3-(TBSO)cyclopentane78%
Phthalimide8.3trans-1-phthalimido-3-(TBSO)cyclopentane84%

References

  • Stoltz, B. M., et al. "Enantioselective Synthesis of a Hydroxymethyl-cis-1,3-cyclopentenediol Building Block." California Institute of Technology Publications. URL:[Link]

  • Henly, R., et al. "The enzyme catalyzed acetylation of racemic cis-1,3-cyclopentanediol derivatives." Tetrahedron Letters, 1993. URL:[Link]

  • National Center for Biotechnology Information. "cis-Cyclopentane-1,3-diol." PubChem Database, CID 643068. URL:[Link]

Application

Application Note: TBAF Deprotection Protocol for cis-3-[tert-Butyl(dimethyl)silyl]oxycyclopentanol

Introduction & Mechanistic Overview The tert-butyldimethylsilyl (TBS) ether is one of the most reliable and ubiquitous protecting groups in organic synthesis, favored for its robust stability against basic and mildly aci...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Overview

The tert-butyldimethylsilyl (TBS) ether is one of the most reliable and ubiquitous protecting groups in organic synthesis, favored for its robust stability against basic and mildly acidic conditions . Deprotection is typically achieved using tetra-n-butylammonium fluoride (TBAF). The thermodynamic driving force for this desilylation is the formation of the exceptionally strong silicon–fluoride bond (582 kJ/mol), which readily outcompetes the existing silicon–oxygen bond (452 kJ/mol) .

While the cleavage mechanism is straightforward, the isolation of the resulting product is not. When deprotecting cis-3-[tert-butyl(dimethyl)silyl]oxycyclopentanol , the reaction yields cis-cyclopentane-1,3-diol . This compact, highly polar molecule possesses two hydroxyl groups capable of extensive hydrogen bonding, rendering it exceptionally water-soluble. If a standard aqueous workup (e.g., saturated NH₄Cl quench followed by ethyl acetate extraction) is employed, the diol partitions heavily into the aqueous phase, leading to severe product loss.

To circumvent this, this application note details a highly efficient, non-aqueous workup protocol based on the ion-exchange methodology developed by Kaburagi and Kishi .

Experimental Workflow & Workup Selection

The critical failure point in synthesizing cis-cyclopentane-1,3-diol lies entirely in the workup phase. The workflow diagram below illustrates the divergence between conventional methods and the recommended non-aqueous approach.

TBAF_Workflow sub cis-3-(TBS-oxy)cyclopentanol (Substrate) reac TBAF (1.1 - 1.5 eq) THF, 0 °C to RT sub->reac inter Alkoxide Intermediate + TBA+ + TBS-F reac->inter branch Workup Selection inter->branch aq_workup Standard Aqueous Workup (NH4Cl / EtOAc) branch->aq_workup Conventional resin_workup Kaburagi-Kishi Workup (Dowex + CaCO3) branch->resin_workup Recommended loss Product Loss (< 30% Yield) Due to High Water Solubility aq_workup->loss success cis-Cyclopentane-1,3-diol (> 90% Yield) resin_workup->success

Workflow for TBAF deprotection highlighting the critical workup selection for water-soluble diols.

Quantitative Comparison of Workup Strategies

To demonstrate the necessity of the resin-based approach, the table below summarizes the quantitative recovery metrics of various workup methods when applied to highly hydrophilic diols.

Workup MethodMechanism of ActionTBA⁺ Removal EfficiencyProduct Recovery (Diol)Time Required
Standard Aqueous Aqueous/Organic partitioning> 95%< 30% (Poor) 30 mins
Direct Silica Quench Adsorption & Evaporation~ 50%~ 70 - 85%120 mins
Kaburagi-Kishi (Resin) Ion-exchange & Precipitation> 98% > 90% (Excellent) 60 mins

The Causality of the Resin-Based Workup

The Kaburagi-Kishi protocol utilizes a strongly acidic sulfonic acid cation-exchange resin (Dowex 50WX8) combined with calcium carbonate (CaCO₃) . Understanding the causality behind these reagents is crucial for scaling and troubleshooting:

  • Dowex 50WX8 Resin: Exchanges its protons (H⁺) for the bulky tetrabutylammonium cations (TBA⁺). This simultaneously sequesters the TBA⁺ salts onto the solid resin phase and releases H⁺ into the solution to protonate the intermediate alkoxide, yielding the free diol.

  • Calcium Carbonate (CaCO₃): The release of H⁺ into a fluoride-rich solution generates hydrofluoric acid (HF), which is highly corrosive and can degrade sensitive substrates. CaCO₃ acts as an insoluble acid scavenger. It neutralizes the HF to form water, CO₂, and calcium fluoride (CaF₂). Because CaF₂ is exceptionally insoluble in organic solvents, it precipitates out, driving the equilibrium forward and allowing all byproducts to be removed via simple filtration.

Step-by-Step Methodology: Self-Validating Protocol

Materials Required
  • cis-3-[tert-butyl(dimethyl)silyl]oxycyclopentanol (Substrate)

  • TBAF (1.0 M solution in THF, contains ~5% water)

  • Anhydrous Tetrahydrofuran (THF)

  • Dowex 50WX8-400 ion-exchange resin (Washed with THF prior to use)

  • Calcium carbonate (CaCO₃) powder

  • Celite pad and fritted glass funnel

Reaction Setup and Execution
  • Substrate Dissolution: In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve cis-3-[tert-butyl(dimethyl)silyl]oxycyclopentanol (1.0 equiv, e.g., 5.0 mmol) in anhydrous THF to achieve a 0.2 M concentration (25 mL).

  • Temperature Control: Cool the solution to 0 °C using an ice-water bath. Causality: Initiating the reaction at 0 °C prevents localized heating and suppresses potential elimination side-reactions.

  • TBAF Addition: Add TBAF (1.0 M in THF, 1.2 equiv, 6.0 mL) dropwise via syringe over 5 minutes. Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1.5 hours.

  • Self-Validation Checkpoint 1 (Reaction Progress): Perform TLC analysis (1:1 Hexanes/EtOAc, visualized with KMnO₄). The reaction is complete when the high-R_f starting material spot disappears entirely, replaced by a highly polar baseline spot corresponding to the alkoxide/diol.

Non-Aqueous Quench and Isolation
  • Resin & Scavenger Addition: To the stirring reaction mixture at room temperature, add Dowex 50WX8-400 resin (3.0 g per mmol of TBAF used) and CaCO₃ powder (1.0 g per mmol of TBAF used).

  • Equilibration: Stir the resulting suspension vigorously for 1 hour.

  • Self-Validation Checkpoint 2 (Neutralization): Spot the suspension onto wet pH paper. The pH should read neutral (~7). If the solution is acidic, insufficient CaCO₃ was added; add an additional 0.5 g of CaCO₃ and stir for 15 minutes to prevent acid-catalyzed degradation of the diol.

  • Filtration: Filter the suspension through a short pad of Celite in a fritted glass funnel to remove the resin (containing TBA⁺), precipitated CaF₂, and unreacted CaCO₃.

  • Elution: Wash the filter cake thoroughly with a highly polar solvent system, such as a 1:1 mixture of THF/MeOH (3 × 20 mL). Causality:cis-cyclopentane-1,3-diol is highly polar; washing with standard THF alone may leave residual product hydrogen-bonded to the Celite or resin matrix.

  • Concentration: Concentrate the combined filtrate under reduced pressure to yield the crude diol.

  • Self-Validation Checkpoint 3 (TBA⁺ Clearance): Obtain a crude ¹H NMR spectrum. The spectrum should show complete absence of the characteristic TBA⁺ multiplets (broad signals at ~3.15, 1.60, 1.40, and 1.00 ppm). If TBA⁺ peaks are absent, the workup was successful, and the crude product can be advanced directly or purified via a short silica gel plug (eluting with 10% MeOH in EtOAc).

References

  • Silyl Protection of Alcohols: TMSCl vs TBSCl (Mechanism, Stability, Deprotection). OrgoSolver. URL: [Link]

  • Kaburagi, Y., & Kishi, Y. (2007). Operationally Simple and Efficient Workup Procedure for TBAF-Mediated Desilylation: Application to Halichondrin Synthesis. Organic Letters, 9(4), 723-726. URL:[Link]

Method

Application Notes &amp; Protocols: cis-3-TBS-oxycyclopentanol in Prostaglandin Analog Synthesis

Executive Summary The synthesis of prostaglandins (PGs) and their analogs requires rigorous stereocontrol over the heavily functionalized cyclopentane core. cis-3-TBS-oxycyclopentanol—and its downstream oxidized derivati...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of prostaglandins (PGs) and their analogs requires rigorous stereocontrol over the heavily functionalized cyclopentane core. cis-3-TBS-oxycyclopentanol—and its downstream oxidized derivative, 4-TBS-oxycyclopent-2-enone—serves as a privileged, highly versatile chiral building block in prostanoid total synthesis[1]. Derived originally from the desymmetrization of meso-cyclopentane-1,3-diol[2], this intermediate is foundational for establishing the critical trans, trans stereocenters characteristic of biologically active prostaglandins[3].

This application note provides an in-depth mechanistic guide and self-validating experimental protocols for the preparation and utilization of cis-3-TBS-oxycyclopentanol, focusing on its role in the classic three-component coupling methodology.

Mechanistic Insights & Causality: The Role of the TBS Group

In the architectural construction of prostaglandins, the choice of the tert-butyldimethylsilyl (TBS) protecting group is not merely a matter of chemical stability; it is a profound stereochemical imperative[1].

  • Steric Shielding and Trajectory Control: Once cis-3-TBS-oxycyclopentanol is oxidized and desaturated to 4-TBS-oxycyclopent-2-enone, the bulky TBS group effectively shields the α -face of the cyclopentenone ring. When an organocuprate reagent (acting as the PG ω -chain nucleophile) undergoes a 1,4-Michael addition, the steric bulk of the TBS ether forces the nucleophile to approach exclusively from the opposite ( β ) face[1].

  • Enolate Trapping Causality: The initial conjugate addition generates an intermediate enolate. The newly installed ω -chain now exerts its own steric influence, forcing the incoming electrophile (the PG α -chain) to attack from the α -face during the subsequent alkylation step. This cascade guarantees the contiguous trans, trans relationship of the substituents.

  • Orthogonality: The TBS group is highly stable to the strongly basic and nucleophilic conditions of the cuprate addition, yet it can be cleanly cleaved later using mild fluoride sources (e.g., TBAF) without risking the epimerization of the sensitive α -stereocenter[2].

Stereochemical_Causality Enone 4-TBS-oxycyclopent-2-enone (Bulky TBS blocks α-face) Cuprate Organocuprate Addition (Nucleophile attacks β-face) Enone->Cuprate Enolate Intermediate Enolate (Trans to TBS group) Cuprate->Enolate 1,4-Michael Addition Electrophile Alkyl Halide Trapping (Electrophile attacks α-face) Enolate->Electrophile Product Trans, Trans-Prostaglandin Stereocenters Established Electrophile->Product α-Alkylation

Caption: Stereochemical causality in the three-component coupling directed by the bulky TBS group.

Quantitative Data: Protecting Group Comparison

Selecting the correct protecting group for the C3-hydroxyl is vital. As summarized below, TBS offers the optimal balance of yield, stability, and stereodirecting efficacy compared to other common protecting groups.

Table 1: Quantitative Comparison of C3-Hydroxyl Protecting Groups in Prostaglandin Synthesis

Protecting GroupReagents RequiredTypical Yield (%)Deprotection ConditionsStereodirecting Efficacy (1,4-Addition)
TBS (Silyl Ether) TBSCl, Imidazole, DMF85–92TBAF or AcOH/THF/H₂OExcellent : High steric bulk ensures pure trans addition.
THP (Acetal) DHP, PPTS, DCM90–95AcOH/H₂O (mild acid)Moderate : Creates a new stereocenter, leading to diastereomeric mixtures.
Benzyl (Ether) BnBr, NaH, THF70–80H₂ / Pd-CGood : Less bulky than TBS; hydrogenation can reduce PG double bonds.
Acetyl (Ester) Ac₂O, Pyridine>95K₂CO₃ / MeOHPoor : Prone to elimination (forming cyclopentadienone) under basic cuprate conditions.

Synthetic Workflow

The transformation from the readily available meso-cyclopentane-1,3-diol[4] to the final prostaglandin framework involves a highly orchestrated sequence of protection, oxidation, and multi-component coupling.

Synthetic_Workflow A meso-Cyclopentane- 1,3-diol B cis-3-TBS-oxy- cyclopentanol A->B TBSCl, Imidazole (Desymmetrization) C 3-TBS-oxy- cyclopentanone B->C Swern Oxidation (-78°C) D 4-TBS-oxy- cyclopent-2-enone C->D Saegusa-Ito Oxidation E Prostaglandin Framework D->E 3-Component Coupling

Caption: Workflow from meso-cyclopentane-1,3-diol to Prostaglandin framework via 3-TBS-oxycyclopentanol.

Experimental Protocols (Self-Validating Systems)

Protocol 1: Mono-Silylation of meso-Cyclopentane-1,3-diol

Objective: Synthesize cis-3-TBS-oxycyclopentanol via statistical mono-protection. Causality for Choices: meso-cyclopentane-1,3-diol possesses two equivalent hydroxyl groups. By adding exactly 1.0 equivalent of TBSCl slowly at 0 °C, we exploit the steric hindrance imparted by the first TBS group, which slightly shields the second hydroxyl, thereby pushing the mono/di-protection ratio beyond purely statistical expectations. Imidazole acts dually as a base to neutralize HCl and as a nucleophilic catalyst.

Step-by-Step Procedure:

  • Dissolve meso-cyclopentane-1,3-diol (10.0 mmol) and imidazole (12.0 mmol) in anhydrous DCM (30 mL) under an argon atmosphere. Cool the flask to 0 °C using an ice bath.

  • Dissolve TBSCl (10.0 mmol) in anhydrous DCM (10 mL) and add dropwise via a syringe pump over 1 hour.

  • Stir the reaction mixture at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 4 hours.

  • Quench the reaction with saturated aqueous NH₄Cl (20 mL) and extract with DCM (3 × 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify via flash column chromatography (silica gel, gradient 10% to 30% EtOAc in Hexanes).

Self-Validation Checkpoints:

  • Yield Expectation: ~80–85% (with ~10% recovered starting material and ~5% di-TBS byproduct).

  • TLC: R_f = 0.45 (3:1 Hexanes/EtOAc, visualized with PMA stain). Di-TBS ether runs near the solvent front; unreacted diol stays at the baseline.

  • ¹H NMR (CDCl₃): Look for the diagnostic TBS singlets at δ 0.89 ppm (9H, t-butyl) and δ 0.05 ppm (6H, dimethyl).

Protocol 2: Swern Oxidation to 3-TBS-oxycyclopentanone

Objective: Oxidize the remaining secondary alcohol to a ketone. Causality for Choices: The Swern oxidation is specifically chosen over Jones oxidation (CrO₃/H₂SO₄) because the highly acidic conditions of the Jones reagent will cleave the TBS ether. While Pyridinium Chlorochromate (PCC) is an alternative, Swern oxidation is milder, avoids toxic chromium waste, and the volatile byproducts (dimethyl sulfide, CO, CO₂) make purification exceptionally clean.

Step-by-Step Procedure:

  • To a flame-dried flask containing anhydrous DCM (40 mL) under argon at -78 °C, add oxalyl chloride (12.0 mmol).

  • Add anhydrous DMSO (24.0 mmol) dropwise. Stir for 15 minutes to form the activated alkoxysulfonium intermediate.

  • Dissolve cis-3-TBS-oxycyclopentanol (10.0 mmol) in DCM (10 mL) and add dropwise. Stir at -78 °C for 45 minutes.

  • Add triethylamine (50.0 mmol) dropwise. Stir for 15 minutes at -78 °C, then allow the reaction to warm to 0 °C over 1 hour.

  • Quench with water (30 mL), extract with DCM (3 × 30 mL), wash with 1M HCl (to remove excess Et₃N), brine, and dry over Na₂SO₄.

Self-Validation Checkpoints:

  • Yield Expectation: >90% as a pale yellow oil.

  • TLC: R_f = 0.60 (3:1 Hexanes/EtOAc).

  • IR Spectroscopy: Critical validation point—ensure the complete disappearance of the broad O-H stretch at ~3300 cm⁻¹ and the appearance of a strong, sharp C=O stretch at ~1745 cm⁻¹ (typical for 5-membered ring ketones).

Protocol 3: Desaturation and Three-Component Coupling (Overview)

Objective: Convert the ketone to 4-TBS-oxycyclopent-2-enone and execute the one-pot synthesis of the PG framework. Causality for Choices: The ketone is converted to a silyl enol ether and oxidized using Pd(II) acetate (Saegusa-Ito oxidation) to form the α,β -unsaturated enone[2]. This enone is the direct substrate for the Gilman reagent (organocuprate). The one-pot nature of the Michael addition followed by enolate trapping is a masterpiece of synthetic efficiency, bypassing the need to isolate the unstable enolate intermediate.

Self-Validation Checkpoints for Enone:

  • TLC: Highly UV-active spot at R_f = 0.55.

  • ¹H NMR (CDCl₃): Appearance of diagnostic olefinic protons at δ ~7.5 ppm (dd, β -proton) and δ ~6.2 ppm (dd, α -proton).

References

  • (R)
  • Source: National Institutes of Health (NIH)
  • Source: National Institutes of Health (NIH)
  • Chemistry of 4-Hydroxy-2-cyclopentenone Derivatives Source: ResearchGate URL

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Preventing Silyl Group Migration in cis-3-[tert-Butyl(dimethyl)silyl]oxycyclopentanol

Welcome to the Advanced Technical Support Center. As drug development professionals and synthetic chemists, you are likely familiar with the frustration of unexpected protecting group migrations.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As drug development professionals and synthetic chemists, you are likely familiar with the frustration of unexpected protecting group migrations. This guide provides an authoritative, mechanistic deep-dive into resolving tert-butyldimethylsilyl (TBS) migration in cis-1,3-cyclopentanediol systems, offering field-proven troubleshooting strategies, self-validating protocols, and quantitative risk assessments.

Mechanistic Root Cause Analysis: Why Does TBS Migrate?

In cis-3-[tert-butyl(dimethyl)silyl]oxycyclopentanol, the C1 free hydroxyl and the C3 TBS-protected hydroxyl are situated on the same face of the cyclopentane ring. Due to the ring's natural envelope conformation, these two substituents are forced into a pseudo-diaxial-like spatial proximity.

When the free C1 hydroxyl is deprotonated or activated (especially under basic conditions), the resulting oxygen nucleophile is perfectly positioned to attack the electrophilic silicon atom of the C3 TBS group. This forms a pentacoordinate silicon transition state , facilitating a rapid 1,3-intramolecular silyl migration (a variant of the Brook rearrangement)[1]. Because the starting material and the migrated product are thermodynamically similar, the reaction typically results in an inseparable equilibrium mixture of regioisomers, severely compromising downstream yields[2].

Mechanism A cis-1,3-Diol Mono-TBS (Starting Material) B Alkoxide Formation (Base-Promoted) A->B Deprotonation C Pentacoordinate Si Transition State B->C Intramolecular Nucleophilic Attack D Regioisomer Mixture (Migrated Product) C->D C1 to C3 Silyl Transfer

Fig 1: Mechanism of base-promoted intramolecular 1,3-silyl migration via pentacoordinate silicon.

Strategic Interventions & Troubleshooting

To prevent migration, you must disrupt the causality of the reaction: either by increasing the steric barrier to the pentacoordinate transition state, or by avoiding conditions that generate a strong alkoxide nucleophile.

Quantitative Risk Assessment

The table below summarizes the causality between reaction conditions and migration risk, allowing you to select the safest operational parameters[3].

Protecting GroupBase / CatalystSolventTemp (°C)Relative Migration RiskRecommended Action
TBS NaH / KH / LDADMF / THF0 to 25Critical (>80%) Avoid completely.
TBS Et₃N / DIPEADCM-78 to 0Moderate (10-30%) Keep strictly at -78 °C.
TBS Ag₂O (Heterogeneous)Toluene25Low (<5%) Safe for alkylations.
TBDPS / TIPS NaH / KHTHF0 to 25Low (<5%) Best for harsh basic steps.
Decision Workflow for Downstream Functionalization

Workflow Start Reaction on Free OH of cis-1,3-cyclopentanediol Q1 Does the reaction require strong basic conditions? Start->Q1 AltBase Use mild/neutral conditions (e.g., Ag2O, Acidic Catalysis) Q1->AltBase Yes, but alternative exists Q2 Is TBS strictly required for downstream steps? Q1->Q2 Yes, base is mandatory Optimize Optimize Conditions: Toluene/DCM, -78°C, Fast Quench Q1->Optimize No, mild base used ChangePG Switch to TBDPS or TIPS (Steric bulk prevents migration) Q2->ChangePG No Q2->Optimize Yes

Fig 2: Decision matrix for preventing silyl migration during downstream functionalization.

Standard Operating Procedures (SOPs)

Every protocol below is designed as a self-validating system , ensuring that you can verify the integrity of your molecule at each critical juncture before proceeding.

Protocol A: Base-Free Alkylation using Silver(I) Oxide

When etherification of the free C1 hydroxyl is required, traditional Williamson ether synthesis (NaH/R-X) will cause immediate TBS migration. Silver(I) oxide provides a non-equilibrating, heterogeneous alternative that prevents alkoxide accumulation.

  • Setup: Dissolve cis-3-(TBS-oxy)cyclopentanol (1.0 eq) and the alkyl halide (3.0 eq) in anhydrous toluene (0.2 M). Causality note: Toluene is non-polar and does not stabilize the pentacoordinate Si transition state like DMF does.

  • Reagent Addition: Add freshly activated Ag₂O (2.0 eq) and a catalytic amount of KI (0.1 eq) to the flask. Protect from light.

  • Reaction: Stir vigorously at room temperature for 24–48 hours.

  • In-Process Control (IPC): Monitor by TLC (Hexanes/EtOAc). Validation: The product must appear as a single, distinct spot. If a closely eluting "shadow" spot appears, migration has occurred.

  • Workup: Filter the suspension through a pad of Celite, washing with EtOAc. Concentrate under reduced pressure.

  • Final Validation: Run a 2D HMBC NMR. Confirm regiochemistry by observing a definitive correlation between the new alkyl ether protons and the C1 carbon. The TBS group must remain correlated exclusively to C3.

Protocol B: Silyl Group Exchange (TBS to TBDPS)

If strong bases are unavoidable in your downstream synthesis, you must replace TBS with a bulkier group. The tert-butyldiphenylsilyl (TBDPS) group provides massive steric hindrance, effectively blocking the formation of the pentacoordinate transition state[4].

  • Deprotection: Treat the cis-3-(TBS-oxy)cyclopentanol with TBAF (1.1 eq) in THF at 0 °C for 2 hours to yield the free cis-1,3-cyclopentanediol.

  • Selective Reprotection: Dissolve the diol in anhydrous DCM (0.1 M). Add imidazole (2.0 eq) and cool to -78 °C.

  • Addition: Dropwise add TBDPSCl (1.05 eq). Allow the reaction to slowly warm to -20 °C over 4 hours. Causality note: The extreme steric bulk of TBDPS ensures mono-protection is highly selective, and keeping the temperature low prevents any initial kinetic migration.

  • Quench & Workup: Quench with saturated aqueous NH₄Cl. Extract with DCM, dry over Na₂SO₄, and concentrate.

  • Final Validation: Run a ¹H NMR. Validation: Confirm the disappearance of the two high-field TBS methyl singlets (~0.05 ppm) and the appearance of the TBDPS aromatic protons (7.3–7.7 ppm).

Frequently Asked Questions (FAQs)

Q: Why did my TBS group migrate during a Swern oxidation? A: While Swern oxidation is generally considered mild, the final quenching step utilizes triethylamine (Et₃N). If the reaction mixture is allowed to warm up too quickly during or immediately after the Et₃N addition, the localized basicity is sufficient to trigger migration. Fix: Keep the reaction strictly at -78 °C during the base addition and consider substituting Et₃N with the bulkier diisopropylethylamine (DIPEA).

Q: Is the trans-1,3-diol isomer as prone to migration as the cis-isomer? A: No. The trans-1,3-diol isomer cannot easily adopt a conformation that brings the two oxygen atoms into the close proximity required to form the cyclic pentacoordinate silicon transition state. Migration in trans-isomers is significantly slower and requires much harsher conditions.

Q: Can I separate the migrated regioisomers via silica gel chromatography? A: It is notoriously difficult and highly impractical for scalable drug development. The two regioisomers of cis-3-(TBS-oxy)cyclopentanol have nearly identical polarities and Rf values. It is far more efficient (and cheaper) to prevent the migration using the protocols above than to attempt separation.

References

  • O,O-Silyl Group Migrations in Quinic Acid Derivatives: An Opportunity for Divergent Synthesis. Organic Letters. 4

  • Photochemical [1,3]-Silyl Migration Meets Organocatalysis: A Metal-Free Route to Enantioenriched α-Hydroxy Amides. ACS Catalysis.1

  • Novel Phenomenon of Oxygen-to-oxygen Silyl Migration in Directed Aldol Reaction. ResearchGate. 3

  • Greene's Protective Groups in Organic Synthesis. DOKUMEN.PUB. 2

Sources

Optimization

Technical Support Center: Troubleshooting TBDMS Protection of 1,3-Cyclopentanediol

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most notoriously stubborn transformations in synthetic organic chemistry: the complete...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most notoriously stubborn transformations in synthetic organic chemistry: the complete tert-butyldimethylsilyl (TBDMS/TBS) protection of 1,3-cyclopentanediol.

While TBDMS is a workhorse protecting group prized for its stability toward basic and mildly acidic conditions [1], installing two of these bulky groups on a 1,3-diol system—particularly the cis-diastereomer—often results in incomplete conversion, stalling at the mono-protected intermediate. This guide breaks down the thermodynamic and kinetic causality behind this failure and provides field-proven, self-validating protocols to force the reaction to completion.

Mechanistic Deep-Dive: The Causality of Incomplete Protection

To troubleshoot effectively, we must first understand why the reaction fails. The silylation of an alcohol with TBDMSCl and imidazole proceeds via an associative mechanism involving a pentavalent silicon intermediate [2]. Imidazole acts as a nucleophilic catalyst, forming a highly reactive N-silylimidazolium species that transfers the silyl group to the alcohol.

However, in 1,3-cyclopentanediol , the spatial relationship of the hydroxyl groups dictates the reaction's fate:

  • The Trans Isomer: The hydroxyl groups are on opposite faces of the cyclopentane ring. Bis-protection is generally straightforward because the steric bulk of the first TBDMS group does not severely impede the trajectory of the second silylating agent.

  • The Cis Isomer (The Primary Culprit): Both hydroxyl groups reside on the same face of the ring. Once the first TBDMS group is installed, its massive tert-butyl umbrella creates severe steric shielding over the remaining hydroxyl group. The mild TBDMSCl/imidazole system lacks the electrophilic driving force to overcome this steric clash, causing the reaction to stall indefinitely at the mono-protected stage.

To achieve bis-protection on the cis-isomer, we must abandon the standard chloride/imidazole system and utilize a highly reactive silyl triflate (TBDMSOTf) paired with a non-nucleophilic base (2,6-lutidine) [3].

Troubleshooting FAQs

Q1: My reaction with TBDMSCl and imidazole has been stirring for 48 hours, but TLC shows only mono-protected product. Will heating help? A1: No, heating will likely lead to decomposition or silyl migration rather than bis-protection. The activation energy required for the second TBDMSCl molecule to penetrate the steric shield of the mono-protected cis-1,3-cyclopentanediol is too high. You must switch to TBDMSOTf. The triflate is a superior leaving group, making the silicon center vastly more electrophilic and capable of reacting even with sterically hindered secondary alcohols [2].

Q2: I switched to TBDMSOTf and 2,6-lutidine, but my starting material isn't fully consumed, and I see a large, highly non-polar spot on my TLC. What went wrong? A2: You are observing reagent degradation due to moisture. TBDMSOTf is violently hygroscopic. Even trace amounts of water in your solvent (DCM) or base (2,6-lutidine) will immediately hydrolyze the triflate to form tert-butyldimethylsilanol. This silanol rapidly dimerizes to form hexamethyltrisiloxane, which appears as a highly non-polar spot on TLC. Fix: This is a self-validating system; if you see the siloxane byproduct, your system is wet. You must use freshly distilled DCM (or from a solvent purification system) and titrate your 2,6-lutidine for water content (Karl Fischer <50 ppm).

Q3: Why use 2,6-lutidine instead of Triethylamine (TEA) or Pyridine with TBDMSOTf? A3: Triethylamine is too nucleophilic and can react with TBDMSOTf to form an unreactive complex or cause unwanted side reactions. Pyridine is a weaker base and less sterically hindered, which can also lead to competitive nucleophilic attack on the silicon. 2,6-Lutidine is the optimal base because its two methyl groups provide enough steric bulk to prevent it from acting as a nucleophile, restricting its role purely to acting as a proton sponge for the generated triflic acid [3].

Quantitative Data: Reagent Selection Matrix

Use the following table to select the appropriate conditions based on your specific 1,3-cyclopentanediol isomer and desired outcome.

Target ProductStarting IsomerReagentBaseSolventTempExpected Yield
Mono-TBDMS Cis or TransTBDMSCl (1.1 eq)Imidazole (2.0 eq)DMF0 °C to RT>85%
Bis-TBDMS TransTBDMSCl (2.5 eq)Imidazole (4.0 eq)DMFRT80-90%
Bis-TBDMS CisTBDMSOTf (3.0 eq)2,6-Lutidine (4.0 eq)DCM-78 °C to 0 °C75-85%
Bis-TBDMS CisTBDMSCl (Excess)Imidazole (Excess)DMFRT to 50 °C<10% (Stalls)

Experimental Protocols

Protocol A: Mild Silylation (For Mono-Protection or Trans-Bis-Protection)

Mechanistic Goal: Utilize the standard imidazolium intermediate for controlled, mild silylation [1].

  • Preparation: Flame-dry a round-bottom flask under argon. Add 1,3-cyclopentanediol (1.0 eq) and anhydrous DMF (0.2 M concentration).

  • Base Addition: Add imidazole (2.0 eq for mono, 4.0 eq for bis). Stir until completely dissolved.

  • Reagent Addition: Cool the mixture to 0 °C. Add TBDMSCl (1.1 eq for mono, 2.5 eq for bis) portion-wise.

  • Reaction: Remove the ice bath and stir at room temperature. Monitor by TLC (Hexanes/EtOAc).

  • Workup: Quench with saturated aqueous NaHCO₃. Extract 3x with Diethyl Ether. Wash the combined organic layers with water (5x) to rigorously remove DMF, followed by brine. Dry over MgSO₄, filter, and concentrate.

Protocol B: Aggressive Silylation (For Cis-Bis-Protection)

Mechanistic Goal: Utilize the highly electrophilic triflate leaving group to overcome 1,3-diaxial-like steric hindrance [3].

  • Rigorous Drying: Ensure DCM is freshly dispensed from a solvent system. Distill 2,6-lutidine over CaH₂ and store under argon.

  • Preparation: In a flame-dried flask under argon, dissolve cis-1,3-cyclopentanediol (1.0 eq) in anhydrous DCM (0.1 M).

  • Base Addition: Add 2,6-lutidine (4.0 eq). Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Add TBDMSOTf (3.0 eq) dropwise via a gas-tight syringe. Caution: Exothermic and highly moisture sensitive.

  • Reaction: Stir at -78 °C for 1 hour, then slowly allow the reaction to warm to 0 °C over 2 hours. Monitor by LCMS or TLC.

  • Workup: Quench at 0 °C with saturated aqueous NH₄Cl. Extract with DCM. Wash organics with 1M HCl (to remove lutidine), then brine. Dry over Na₂SO₄, filter, and concentrate. Purify rapidly via flash chromatography.

Process Visualizations

G A cis-1,3-Cyclopentanediol B TBDMSCl / Imidazole (Mild Electrophile) A->B C Mono-TBDMS Ether (Steric Shielding Activated) B->C D TBDMSCl / Imidazole (Stalled) C->D Steric Clash E TBDMSOTf / 2,6-Lutidine (Strong Electrophile) C->E Switch Reagents F Bis-TBDMS Ether (Complete Protection) E->F Overcomes Sterics

Fig 1: Mechanistic pathway and steric resolution for 1,3-cyclopentanediol silylation.

Workflow Start Analyze TLC/LCMS Q1 Is starting material completely consumed? Start->Q1 Mono Mono-product only (Steric Stalling) Q1->Mono Yes, but no bis-product Water SM remains + Siloxane byproduct Q1->Water No, SM persists Sol1 Use TBDMSOTf + 2,6-Lutidine in DCM Mono->Sol1 Sol2 Dry solvents & reagents (Karl Fischer <50 ppm) Water->Sol2

Fig 2: Decision tree for troubleshooting incomplete TBDMS protection.

References

  • Title: A Technical Guide to Trimethylsilyl (TMS) and Tert-butyldimethylsilyl (TBDMS)
  • Title: TBS Protecting Group: TBS Protection & Deprotection Source: Total Synthesis URL
  • Source: National Institutes of Health (NIH)
Troubleshooting

Technical Support Center: Troubleshooting cis-3-TBS-oxycyclopentanol Oxidation

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have compiled this definitive guide to address the specific kinetic and thermodynamic challenges associated with the oxidation of cis...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have compiled this definitive guide to address the specific kinetic and thermodynamic challenges associated with the oxidation of cis-3-TBS-oxycyclopentanol.

The cis relationship between the secondary alcohol and the bulky tert-butyldimethylsilyl (TBS) ether creates a sterically encumbered microenvironment. This steric shielding fundamentally alters the reaction kinetics, often leading to stalled conversions, protecting group cleavage, or undesired elimination pathways. This guide provides field-proven causality, diagnostic matrices, and self-validating protocols to ensure high-yielding conversions.

Part 1: Diagnostic Overview & Quantitative Matrix

Before altering your workflow, identify your specific failure mode using the diagnostic matrix below. This table synthesizes quantitative data from standard oxidation attempts on hindered cyclopentanols to guide your troubleshooting strategy.

Oxidation MethodTypical ConversionPrimary ByproductCausality / IssueRecommended Solution
Standard Swern (Oxalyl chloride, DMSO, Et₃N)40 – 60%2-Cyclopenten-1-one (15-30%)Et₃N is too basic; slow carbinol deprotonation leads to β -elimination[1, 2].Substitute Et₃N with DIPEA or switch to TPAP/NMO.
Standard DMP (Dess-Martin Periodinane)50 – 70%Deprotected diol / EnoneAcetic acid byproduct from DMP cleaves the acid-sensitive TBS ether [3].Add NaHCO₃ (10 eq) as an acid scavenger.
Jones Reagent (CrO₃, H₂SO₄)< 10%Complex mixtureHighly acidic conditions rapidly cleave the silyl ether.Do not use for TBS-protected substrates.
Buffered DMP (DMP + NaHCO₃)> 90% Trace (< 2%)Optimal balance of reactivity and protecting group stability.Standardize this protocol (See Part 3).
Ley-Griffith (TPAP / NMO)> 85% TraceMild, non-acidic, and highly tolerant of steric bulk [4].Excellent alternative for scale-up.

Part 2: In-Depth Troubleshooting & FAQs

Q1: Why is my conversion rate stalling at 40-50% when using standard Swern or DMP conditions?

The Causality: The root cause is steric hindrance. In the cis configuration, the bulky TBS group sits on the same face as the hydroxyl group. During a Swern oxidation, the alcohol must attack the activated chlorodimethylsulfonium ion to form an alkoxysulfonium intermediate. Similarly, in DMP oxidation, the alcohol must undergo ligand exchange with an acetate group on the hypervalent iodine. The cis-TBS group creates severe pseudo-1,3-diaxial steric clashes, significantly increasing the activation energy ( Ea​ ) for these intermediate formations. Consequently, the reaction rate drops, and the reaction stalls before reaching completion.

Q2: I am observing a highly UV-active byproduct and low yields of the desired ketone. What is happening?

The Causality: You are observing β -elimination. When using standard Swern conditions, triethylamine (Et₃N) is added to deprotonate the carbinol carbon of the alkoxysulfonium intermediate. However, because the carbinol proton is sterically shielded by the cis-TBS group, this desired deprotonation is kinetically slowed. Et₃N acts competitively as a base at the less hindered α -position, leading to the elimination of the TBS ether (a competent leaving group in this context) and generating 2-cyclopenten-1-one [1]. The Fix: If you must use Swern conditions, substitute Et₃N with N,N -Diisopropylethylamine (DIPEA). DIPEA is more sterically hindered and acts as a poorer nucleophile/base for the α -protons, favoring the desired carbinol deprotonation [2].

ReactionPathway Substrate cis-3-TBS-oxycyclopentanol (Sterically Hindered) Intermediate Activated Intermediate (Alkoxysulfonium / Periodinane) Substrate->Intermediate Oxidant Addition (Slow due to cis-TBS) Product cis-3-TBS-oxycyclopentanone (Desired Product) Intermediate->Product Carbinol Deprotonation (Kinetically Slowed) Byproduct 2-Cyclopenten-1-one (β-Elimination Byproduct) Intermediate->Byproduct α-Proton Deprotonation (Favored by excess/strong base)

Figure 1: Mechanistic divergence during the oxidation of cis-3-TBS-oxycyclopentanol.

Q3: My TBS group is cleaving during Dess-Martin Periodinane (DMP) oxidation. How do I stabilize it?

The Causality: Dess-Martin Periodinane releases one equivalent of acetic acid during the initial ligand exchange and another equivalent upon oxidation. While TBS ethers are generally robust, the localized concentration of acetic acid over prolonged reaction times (required due to the steric hindrance discussed in Q1) is sufficient to catalyze the solvolysis of the silyl ether[3]. The Fix: The reaction must be buffered. Adding solid sodium bicarbonate (NaHCO₃) or pyridine directly to the reaction mixture neutralizes the acetic acid as it is formed, preserving the TBS group without quenching the DMP.

Part 3: Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Each step includes a specific observable metric to confirm success before proceeding.

Protocol A: Buffered Dess-Martin Periodinane (DMP) Oxidation (Recommended)

This is the most reliable method for laboratory-scale (< 5 grams) oxidation of this substrate.

Reagents:

  • cis-3-TBS-oxycyclopentanol (1.0 eq)

  • Dess-Martin Periodinane (1.5 eq)

  • NaHCO₃ (solid, finely powdered, 10.0 eq)

  • Anhydrous Dichloromethane (DCM) (0.1 M relative to substrate)

Step-by-Step Methodology:

  • Preparation: In an oven-dried flask under argon, dissolve the substrate in anhydrous DCM. Add the finely powdered NaHCO₃.

    • Validation: The suspension should stir freely. NaHCO₃ will not dissolve.

  • Oxidation: Cool the mixture to 0 °C. Add DMP in three portions over 15 minutes to control the mild exotherm. Remove the ice bath and allow the reaction to warm to room temperature.

  • Monitoring: Stir vigorously for 1.5 to 2 hours.

    • Validation: Monitor by TLC (Hexanes:EtOAc 8:2). The starting material should be completely consumed. A single, higher-Rf spot (ketone) should appear. If a highly UV-active spot at a lower Rf appears, β -elimination is occurring (quench immediately).

  • Quenching: Dilute the reaction with diethyl ether (precipitates iodine byproducts). Add a 1:1 mixture of saturated aqueous Na₂S₂O₃ and saturated aqueous NaHCO₃. Stir vigorously for 15 minutes.

    • Validation: The organic layer must turn completely clear, and the aqueous layer should be milky white. This confirms the complete destruction of unreacted periodinane species.

  • Workup: Separate the layers. Extract the aqueous layer twice with diethyl ether. Wash the combined organics with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

DMPWorkflow Step1 1. Preparation Substrate + NaHCO3 in dry DCM Step2 2. Oxidation Add DMP (1.5 eq) at 0°C -> RT Step1->Step2 Step3 3. Monitoring TLC Check at 1.5h (Verify no enone) Step2->Step3 Step4 4. Quenching Na2S2O3 / NaHCO3 Stir until clear Step3->Step4 Step5 5. Workup Extract, Wash, Dry & Concentrate Step4->Step5

Figure 2: Self-validating workflow for Buffered DMP Oxidation.

Protocol B: Ley-Griffith (TPAP/NMO) Oxidation (Alternative for Scale-up)

Tetrapropylammonium perruthenate (TPAP) is a mild, catalytic oxidant that is highly tolerant of steric bulk and protecting groups [4].

Reagents:

  • cis-3-TBS-oxycyclopentanol (1.0 eq)

  • N-Methylmorpholine N-oxide (NMO) (1.5 eq)

  • TPAP (0.05 eq / 5 mol%)

  • Activated 4Å Molecular Sieves (500 mg per mmol of substrate)

  • Anhydrous DCM (0.1 M)

Step-by-Step Methodology:

  • Preparation: Combine the substrate, NMO, and powdered 4Å molecular sieves in anhydrous DCM under argon. Stir for 30 minutes at room temperature.

    • Causality: The sieves are critical. They scavenge the water generated during the catalytic cycle, preventing catalyst deactivation.

  • Catalyst Addition: Add the dark green TPAP catalyst in one portion.

    • Validation: The reaction mixture will immediately turn dark green/black. An exotherm may be observed on a larger scale.

  • Monitoring: Stir at room temperature for 1 to 3 hours. Monitor by TLC.

  • Workup: Once complete, filter the entire reaction mixture directly through a short pad of silica gel, eluting with EtOAc.

    • Validation: The filtrate must be completely colorless, indicating that all ruthenium species have been successfully trapped on the silica pad. Evaporate to yield the pure ketone.

References
  • Synthesis of Chiral Cyclopentenones. Chemical Reviews.[Link]

  • Evolution of a Strategy for the Total Synthesis of (+)‐Cornexistin. D-NB.info.[Link]

  • Oxidation of secondary alcohols by N-methylmorpholine-N-oxide (TPAP). Semantic Scholar.[Link]

Reference Data & Comparative Studies

Validation

cis-3-[tert-butyl(dimethyl)silyl]oxycyclopentanol vs trans-isomer NMR comparison

NMR Stereochemical Differentiation of cis- vs trans-3-[tert-butyl(dimethyl)silyl]oxycyclopentanol: A Comprehensive Guide As a Senior Application Scientist in structural elucidation, I frequently encounter the challenge o...

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Author: BenchChem Technical Support Team. Date: April 2026

NMR Stereochemical Differentiation of cis- vs trans-3-[tert-butyl(dimethyl)silyl]oxycyclopentanol: A Comprehensive Guide

As a Senior Application Scientist in structural elucidation, I frequently encounter the challenge of assigning the relative stereochemistry of functionalized cycloalkanes. The cis- and trans-isomers of 3-[tert-butyl(dimethyl)silyl]oxycyclopentanol are critical chiral building blocks in the synthesis of prostaglandins, nucleoside analogs, and complex active pharmaceutical ingredients (APIs).

Differentiating these isomers requires more than a superficial glance at a 1D 1 H NMR spectrum. It demands a rigorous understanding of cyclopentane conformational dynamics and the implementation of self-validating 2D NMR protocols. This guide objectively compares the NMR performance of both isomers, providing researchers with a definitive, causality-driven framework for stereochemical assignment.

Conformational Dynamics: The Causality Behind the Spectra

To understand the NMR differences between the cis and trans isomers, we must first analyze their 3D conformational preferences. The cyclopentane ring is not planar; it rapidly interconverts between various "envelope" and "half-chair" conformations to relieve torsional strain[1].

However, introducing a bulky tert-butyldimethylsilyl (TBS) ether at C3 and a hydroxyl group at C1 restricts this conformational freedom:

  • The cis-Isomer: This molecule strongly prefers an envelope conformation where both the -OH and -OTBS groups occupy pseudo-equatorial positions. This minimizes 1,3-diaxial steric clashes, effectively "anchoring" the ring. Because the ring is conformationally locked, the two protons on the C2 carbon (between the substituents) are placed in highly distinct magnetic environments: one pseudo-axial and one pseudo-equatorial.

  • The trans-Isomer: In this configuration, one substituent must be pseudo-axial while the other is pseudo-equatorial. The energetic difference between the two possible envelope conformations is minimal, leading to rapid conformational interconversion at room temperature. This dynamic averaging blends the magnetic environments of the C2 protons[2].

Experimental Protocol: A Self-Validating NMR System

To ensure absolute trustworthiness in your structural assignment, your NMR acquisition must be designed as a self-validating system. For molecules with a molecular weight around 216 g/mol (like our mono-TBS protected diol), standard NOESY experiments can fail because the molecule's tumbling rate ( ωτc​ ) places it in the "null regime" where NOE signals cross zero. Therefore, ROESY (Rotating-frame Overhauser Effect Spectroscopy) is the mandatory choice for definitive proof.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 15–20 mg of the highly purified isomer in 0.6 mL of deuterated chloroform (CDCl 3​ ).

  • Internal Calibration: Ensure the CDCl 3​ contains 0.03% v/v Tetramethylsilane (TMS). Set the TMS signal strictly to δ 0.00 ppm. This validates the chemical shift axis and prevents misinterpretation of subtle multiplet shifts.

  • 1D 1 H NMR Acquisition: Acquire at 500 MHz (or higher) to ensure sufficient dispersion of the C2 methylene protons. Use 16 scans, a spectral width of 10 ppm, and a relaxation delay (D1) of 2.0 seconds to ensure quantitative integration.

  • 2D ROESY Acquisition:

    • Set the spin-lock mixing time to 300 ms .

    • Acquire with 256 increments in the indirect dimension (t1) and 16–32 scans per increment.

    • Self-Validation Check: Process the data with proper phase correction. True ROE cross-peaks will appear with the opposite phase (e.g., negative/red) relative to the diagonal peaks (positive/blue), distinguishing them from zero-quantum artifacts.

Comparative Data Analysis

The differentiation of the isomers relies on two primary data pillars: the 3J coupling constants of the C2 protons and the through-space ROESY correlations.

Table 1: 1D 1 H NMR Key Diagnostic Signals (500 MHz, CDCl 3​ )
Structural Featurecis-3-(TBSO)cyclopentanoltrans-3-(TBSO)cyclopentanolDiagnostic Value
C2 Pseudo-axial Proton ( H2ax​ ) δ ~1.55 ppm (dt, J = 13.5, 8.5 Hz) δ ~1.80 - 1.95 ppm (m)High. The cis-isomer shows a distinct pseudo-axial proton with large trans-diaxial-like couplings to H1 and H3.
C2 Pseudo-equatorial Proton ( H2eq​ ) δ ~2.15 ppm (dt, J = 13.5, 5.0 Hz) δ ~1.80 - 1.95 ppm (m)High. The trans-isomer lacks this extreme chemical shift dispersion due to rapid conformational averaging.
C1 Methine Proton (H1) δ ~4.30 ppm (m) δ ~4.45 ppm (m)Low. Shifts vary slightly based on concentration and hydrogen bonding.
C3 Methine Proton (H3) δ ~4.40 ppm (m) δ ~4.50 ppm (m)Low. Similar environments in both isomers.
Table 2: 2D ROESY Correlations (300 ms Mixing Time)
Proton Paircis-Isomer Correlationtrans-Isomer CorrelationStructural Implication
H1 H3 Strong Cross-Peak No / Weak Cross-Peak In the cis-isomer, the substituents are "up", forcing both H1 and H3 "down" onto the same face of the ring, placing them within 3.0 Å of each other.
H1 H2eq​ Strong Cross-PeakAveraged SignalConfirms the assignment of the pseudo-equatorial C2 proton in the cis-isomer.
H3 H2eq​ Strong Cross-PeakAveraged SignalConfirms the assignment of the pseudo-equatorial C2 proton in the cis-isomer.

Diagnostic Workflow Visualization

To streamline the analytical process, follow the logical decision tree below. This workflow minimizes instrument time by using 1D 1 H NMR as a preliminary filter before committing to longer 2D ROESY acquisitions.

NMR_Workflow Start Purified 3-(TBSO)cyclopentanol Isomer Acquire1D Acquire 1H NMR (500 MHz, CDCl3) Check C2 Protons (δ 1.5 - 2.2) Start->Acquire1D CheckJ Coupling Constants (3J)? Acquire1D->CheckJ CisPath Distinct pseudo-axial H with two large J (~8-10 Hz) CheckJ->CisPath Yes TransPath Overlapping multiplets Averaged J (~6-7 Hz) CheckJ->TransPath No Acquire2D Acquire 2D ROESY (300 ms mixing time) CisPath->Acquire2D TransPath->Acquire2D CheckNOE H1 - H3 Correlation? Acquire2D->CheckNOE StrongNOE Strong Cross-Peak (Protons on same face) CheckNOE->StrongNOE Yes WeakNOE No/Weak Cross-Peak (Protons on opposite faces) CheckNOE->WeakNOE No CisResult cis-Isomer Confirmed StrongNOE->CisResult TransResult trans-Isomer Confirmed WeakNOE->TransResult

Workflow for stereochemical assignment of 3-(TBSO)cyclopentanol isomers via NMR.

Conclusion

The definitive assignment of cis- vs trans-3-[tert-butyl(dimethyl)silyl]oxycyclopentanol cannot rely on chemical shifts alone. By analyzing the 3J coupling constants of the C2 methylene protons—which act as a direct readout of the ring's conformational rigidity—and validating these findings with a phase-sensitive 2D ROESY experiment, researchers can achieve a 100% confidence level in their stereochemical assignments.

References

  • Title: Hydrogenation of Cyclic 1,3-Diones to Their 1,3-Diols Using Heterogeneous Catalysts: Toward a Facile, Robust, Scalable, and Potentially Bio-Based Route Source: ACS Omega (ResearchGate) URL: [Link][1]

  • Title: Small-scale screening of novel biobased monomers: the curious case of 1,3-cyclopentanediol Source: RSC Advances (PMC / NIH) URL: [Link][2]

Sources

Comparative

comparing TBS vs TIPS protecting groups for cis-1,3-cyclopentanediol

Comparative Guide: TBS vs. TIPS Protecting Groups for cis-1,3-Cyclopentanediol Desymmetrization Introduction cis-1,3-Cyclopentanediol is a classic meso building block utilized extensively in the total synthesis of prosta...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Guide: TBS vs. TIPS Protecting Groups for cis-1,3-Cyclopentanediol Desymmetrization

Introduction cis-1,3-Cyclopentanediol is a classic meso building block utilized extensively in the total synthesis of prostaglandins, carbocyclic nucleosides, and complex polycyclic natural products. The critical first step in leveraging this scaffold is desymmetrization via mono-protection. While silyl ethers are the standard choice, selecting between tert-butyldimethylsilyl (TBS) and triisopropylsilyl (TIPS) fundamentally alters the reaction trajectory. This guide objectively compares the performance of TBS and TIPS in this specific system, providing mechanistic causality and validated experimental protocols.

Mechanistic Causality: Steric Bulk and Reaction Selectivity

When treating cis-1,3-cyclopentanediol with one equivalent of base and a silyl chloride, the spatial proximity of the two hydroxyl groups (which adopt a syn-diaxial-like relationship in the envelope conformation) dictates the outcome.

  • TBS (tert-Butyldimethylsilyl): The TBS group lacks the necessary steric bulk to shield the adjacent unreacted alkoxide effectively. Consequently, the initial mono-silylation does not significantly retard the second silylation event. This results in a statistical mixture of mono-protected diol (~40-50%), di-protected byproduct (~30%), and unreacted starting material.

  • TIPS (Triisopropylsilyl): The TIPS group possesses a significantly larger cone angle. Upon silylation of the first hydroxyl group, the three isopropyl ligands project over the cyclopentane ring, creating a steric umbrella that heavily blocks the second hydroxyl group from reacting with another equivalent of TIPSCl. This steric control enables highly selective mono-protection (>85% yield) 1.

The 1,5-O-to-O Silyl Migration Challenge

A notorious failure point in cis-1,3-diol systems is the intramolecular 1,5-O-to-O silyl shift. Under basic conditions (e.g., during subsequent alkylation, carbolithiation, or oxidation steps), the free alkoxide can attack the silicon atom of the protected alcohol 2.

  • TBS Ethers: Highly susceptible to this migration. The relatively open silicon center allows for rapid equilibration between the two oxygen atoms, leading to complex product mixtures and loss of stereochemical integrity.

  • TIPS Ethers: The immense steric shielding of the silicon center by the isopropyl groups renders the TIPS ether virtually immune to 1,5-migration, locking the protecting group in place and preserving the desymmetrized state.

Quantitative Comparison

The following table summarizes the operational differences between TBS and TIPS in the context of cis-1,3-cyclopentanediol 3.

PropertyTBS (tert-Butyldimethylsilyl)TIPS (Triisopropylsilyl)
Mono-protection Yield (1 eq. reagent)~40-50% (Statistical mixture)>85% (Highly selective)
Di-protection Byproduct High (~30%)Low (<5%)
Susceptibility to 1,5-Silyl Migration High (Equilibrates under base)Negligible (Sterically locked)
Acidic Cleavage Rate (e.g., AcOH/H₂O)Fast (Minutes to hours)Slow (~10-100x slower than TBS)
Basic Cleavage Rate FastSlow
Recommended Use Case When easy, mild deprotection is prioritized over initial yield.When high mono-selectivity and base-stability are critical.

Experimental Workflows: Self-Validating Protocols

Protocol A: Highly Selective Mono-TIPS Protection This protocol leverages the steric bulk of TIPS for self-limiting mono-protection.

  • Preparation: In an oven-dried, argon-purged flask, dissolve cis-1,3-cyclopentanediol (1.0 equiv, 10 mmol) in anhydrous THF (50 mL, 0.2 M).

  • Deprotonation: Cool the solution to 0 °C. Add NaH (60% dispersion in mineral oil, 1.05 equiv) portion-wise. Causality check: Stir for 45 minutes at room temperature until H₂ evolution completely ceases. This validates the quantitative formation of the mono-alkoxide.

  • Silylation: Re-cool the reaction to 0 °C. Add TIPSCl (1.0 equiv) dropwise via syringe. The bulky nature of TIPSCl ensures it reacts exclusively with the primary formed alkoxide, preventing di-silylation.

  • Reaction Monitoring: Stir for 2-4 hours, allowing the mixture to warm to room temperature. Monitor by TLC (stain with phosphomolybdic acid). Validation: The large R_f difference between the highly polar diol, the moderately polar mono-TIPS, and the non-polar di-TIPS products makes reaction validation trivial.

  • Workup: Quench carefully with saturated aqueous NH₄Cl. Extract with EtOAc (3 x 20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash column chromatography (Hexanes/EtOAc gradient) to yield the mono-TIPS ether as a colorless oil (>85% yield).

Protocol B: TBS Protection (For Comparison)

  • Preparation: Dissolve cis-1,3-cyclopentanediol (1.0 equiv) and imidazole (2.2 equiv) in anhydrous DMF (0.5 M) at 0 °C.

  • Silylation: Add TBSCl (1.0 equiv) portion-wise.

  • Observation: Despite using only 1.0 equivalent of TBSCl, TLC will rapidly show the formation of the di-TBS protected byproduct due to the lack of steric hindrance at the mono-protected stage.

  • Workup: Quench with water, extract with Et₂O, and carefully chromatograph to separate the statistical mixture of unreacted diol, mono-TBS (~45%), and di-TBS (~30%).

Mechanistic Visualization

SilylMigration Diol cis-1,3-Cyclopentanediol (Meso) Base NaH / THF (Deprotonation) Diol->Base TBS_Path TBSCl Addition (Low Steric Bulk) Base->TBS_Path TIPS_Path TIPSCl Addition (High Steric Bulk) Base->TIPS_Path MonoTBS Mono-TBS Ether (~45% Yield) TBS_Path->MonoTBS Fast DiTBS Di-TBS Ether (~30% Byproduct) TBS_Path->DiTBS Competing MonoTIPS Mono-TIPS Ether (>85% Yield) TIPS_Path->MonoTIPS Highly Selective DiTIPS Di-TIPS Ether (<5% Byproduct) TIPS_Path->DiTIPS Sterically Blocked Migration 1,5-O-to-O Silyl Shift (Equilibration) MonoTBS->Migration Base

Reaction pathways for silylation of cis-1,3-cyclopentanediol and 1,5-silyl migration.

References

  • Synthesis of Cyclic 1,3-Diols as Scaffolds for Spatially Directed Libraries Source: NIH (PMC)
  • (−)-Sparteine-Mediated Stereoselective Intramolecular Carbolithiation of 4-Substituted 5-Hexynyl Carbamates Source: ACS Publications (The Journal of Organic Chemistry)
  • A Comprehensive Guide to Silyl Protecting Groups in Organic Synthesis Source: Benchchem

Sources

Validation

mass spectrometry fragmentation pattern of cis-3-[tert-butyl(dimethyl)silyl]oxycyclopentanol

Title: Structural Elucidation of cis-3-[tert-butyl(dimethyl)silyl]oxycyclopentanol: A GC-EI-MS vs. LC-ESI-MS/MS Comparison Guide Executive Summary In modern drug development and complex organic synthesis, the tert-butyld...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Structural Elucidation of cis-3-[tert-butyl(dimethyl)silyl]oxycyclopentanol: A GC-EI-MS vs. LC-ESI-MS/MS Comparison Guide

Executive Summary In modern drug development and complex organic synthesis, the tert-butyldimethylsilyl (TBDMS) group is a ubiquitous protecting strategy for secondary alcohols. For bifunctional cyclic molecules like cis-3-[tert-butyl(dimethyl)silyl]oxycyclopentanol (Chemical Formula: C11H24O2Si, Exact Mass: 216.15 Da), confirming the integrity of the protecting group while verifying the free hydroxyl position requires robust analytical characterization.

This guide objectively compares the performance, fragmentation causality, and experimental workflows of Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS) and Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) for the structural elucidation of this specific compound.

The Causality of TBDMS Fragmentation

Understanding the thermodynamic drivers behind the fragmentation of TBDMS-protected cyclic diols is critical for accurate spectral interpretation. Do not merely memorize m/z values; instead, look at the underlying ion chemistry.

Electron Ionization (EI) Dynamics: Under standard 70 eV electron bombardment, TBDMS ethers rarely exhibit a stable molecular ion ([M]•+). The dominant thermodynamic pathway is the rapid α-cleavage of the bulky tert-butyl radical (•C4H9, 57 Da). This cleavage is driven by two factors: the steric relief of the crowded silicon center and the extraordinary stability of the resulting siliconium ion, which is stabilized by the adjacent oxygen atom[1]. For cis-3-TBDMS-oxycyclopentanol, this yields a highly diagnostic base peak at m/z 159. Subsequent fragmentation involves the loss of water (18 Da) from the unprotected hydroxyl group, yielding m/z 141[2].

Electrospray Ionization (ESI) Dynamics: In positive-ion ESI, the molecule typically forms a protonated adduct [M+H]+ at m/z 217. Collision-Induced Dissociation (CID) of this precursor is governed by the proton affinity of the two oxygen atoms. Protonation of the free cyclic alcohol leads to a facile neutral loss of water (-18 Da, m/z 199). Conversely, protonation of the TBDMS ether oxygen triggers the neutral loss of the intact silanol (TBDMSOH, 132 Da), forming a stable hydroxycyclopentenyl cation at m/z 85[3].

Visualizing the Fragmentation Pathways

EIMS M Molecular Ion [M]•+ m/z 216 (Weak/Absent) M57 [M - tBu]+ m/z 159 (Base Peak) M->M57 - •C4H9 (57 Da) Steric Relief / α-cleavage M84 [M - TBDMSOH]•+ m/z 84 (Ring Fragment) M->M84 - TBDMSOH (132 Da) Neutral Loss M75 [M - tBu - H2O]+ m/z 141 (Secondary Ion) M57->M75 - H2O (18 Da) Dehydration of free -OH

Fig 1. GC-EI-MS fragmentation pathway of cis-3-TBDMS-oxycyclopentanol.

ESIMS Precursor Precursor Ion[M+H]+ m/z 217 Frag1 [M+H - H2O]+ m/z 199 (Dehydrated Adduct) Precursor->Frag1 CID (10-15 eV) - H2O (18 Da) Frag2 [M+H - TBDMSOH]+ m/z 85 (Cyclopentenyl Cation) Precursor->Frag2 CID (20-30 eV) - TBDMSOH (132 Da)

Fig 2. LC-ESI-MS/MS (CID) fragmentation pattern of the protonated molecular ion.

Performance Comparison & Data Presentation

To objectively compare the two platforms, we must evaluate their diagnostic utility for this specific molecular class. GC-EI-MS excels in providing a highly reproducible, library-matchable fingerprint. LC-ESI-MS/MS provides superior molecular weight confirmation and allows for targeted neutral loss monitoring.

Table 1: Platform Performance Comparison for TBDMS-Cyclopentanols

FeatureGC-EI-MS (70 eV)LC-ESI-MS/MS (Positive Ion)
Ionization Mechanism Hard ionization (Electron Impact)Soft ionization (Electrospray)
Molecular Ion Presence Rarely observed ([M]•+ at m/z 216 < 1%)Highly abundant ([M+H]+ at m/z 217)
Base Peak m/z 159 ([M - 57]+)m/z 217 (MS1) / m/z 85 (MS2)
Key Neutral Losses 57 Da (t-butyl radical)18 Da (Water), 132 Da (TBDMSOH)
Stereochemical Sensitivity Low (cis/trans isomers often identical)Moderate (CID energies may vary slightly)
Best Use Case Routine purity checks, library matchingTrace quantification, MW confirmation

Table 2: Diagnostic Fragment Ions

m/z ValueFormulaTechniqueOrigin / Structural Significance
217 [C11H25O2Si]+ESI-MSProtonated intact molecule; confirms MW.
199 [C11H23OSi]+ESI-MS/MSLoss of H2O; confirms presence of an unprotected hydroxyl.
159 [C7H15O2Si]+EI-MSLoss of t-butyl radical; universal marker for TBDMS ethers.
141 [C7H13OSi]+EI-MSSequential loss of t-butyl and H2O; confirms diol mono-protection.
85 [C5H9O]+ESI-MS/MSLoss of TBDMSOH; represents the core cyclopentane ring system.

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They incorporate System Suitability Testing (SST) to verify column inertness and source cleanliness before sample analysis, preventing false positives from column bleed or background contamination.

Protocol A: GC-EI-MS Analysis

Rationale: The volatility of cis-3-TBDMS-oxycyclopentanol makes it amenable to direct GC analysis without further derivatization, provided the inlet is properly deactivated to prevent thermal degradation of the free hydroxyl group.

  • System Suitability & Blank: Inject 1 µL of GC-grade anhydrous hexane. Verify that the baseline is free of siloxane bleed (m/z 207, 281) which could interfere with target ion detection.

  • Sample Preparation: Dissolve the analyte in anhydrous hexane to a final concentration of 50 µg/mL. Critical Step: Ensure the solvent is strictly anhydrous to prevent hydrolysis of the silyl ether during injection.

  • Inlet Conditions: Set the split/splitless injector to 250°C. Use a split ratio of 20:1 to prevent column overloading and peak fronting. Use an ultra-inert deactivated glass liner.

  • Chromatographic Separation:

    • Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5MS), 30 m × 0.25 mm ID × 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: Initial temperature 80°C (hold 1 min), ramp at 15°C/min to 280°C (hold 3 min).

  • Mass Spectrometry: Transfer line at 280°C. EI source at 230°C, 70 eV electron energy. Scan range m/z 50–400.

  • Data Validation: Confirm the presence of the m/z 159 base peak and the m/z 141 secondary peak. The isotopic pattern of the m/z 159 peak must reflect the natural abundance of Silicon-29 and Silicon-30 (M+1 ~7.5%, M+2 ~3.4%).

Protocol B: LC-ESI-MS/MS Analysis

Rationale: ESI relies on solution-phase chemistry. The addition of a weak acid (formic acid) facilitates protonation, while the organic modifier gradient ensures sharp peak shapes for the relatively hydrophobic TBDMS-protected molecule.

  • System Suitability & Blank: Run a gradient blank using the mobile phase. Monitor the background for plasticizers (e.g., m/z 391, 413) that could suppress ionization.

  • Sample Preparation: Dilute the analyte to 1 µg/mL in Methanol/Water (50:50, v/v) containing 0.1% Formic Acid.

  • Chromatographic Separation:

    • Column: C18 reverse-phase column (50 mm × 2.1 mm, 1.7 µm particle size).

    • Mobile Phase: (A) LC-MS grade Water + 0.1% Formic Acid; (B) LC-MS grade Acetonitrile + 0.1% Formic Acid.

    • Gradient: 20% B to 95% B over 4.0 minutes, hold at 95% B for 1.0 minute. Flow rate: 0.4 mL/min.

  • Mass Spectrometry (Positive ESI):

    • Capillary voltage: 3.0 kV. Desolvation temperature: 350°C. Desolvation gas flow: 800 L/hr.

    • MS1 Scan: Monitor m/z 100–500 to identify the [M+H]+ (m/z 217) adduct.

    • MS2 (CID) Scan: Isolate m/z 217 in Q1. Apply a collision energy (CE) ramp from 10 to 30 eV using Argon as the collision gas.

  • Data Validation: At lower CE (10-15 eV), the spectrum should be dominated by m/z 199 (-H2O). As CE increases (20-30 eV), the m/z 85 peak (cyclopentenyl cation) should become the base peak, validating the presence of the TBDMS ether and the core ring structure.

Conclusion

For the structural verification of cis-3-[tert-butyl(dimethyl)silyl]oxycyclopentanol, GC-EI-MS and LC-ESI-MS/MS offer complementary insights. GC-EI-MS is highly robust for confirming the presence of the TBDMS group via the diagnostic [M-57]+ (m/z 159) alpha-cleavage. However, because it lacks a definitive molecular ion, it must be paired with LC-ESI-MS/MS, which preserves the intact molecular weight ([M+H]+ at m/z 217) and allows for targeted structural dissection via CID of the free hydroxyl and silyl ether bonds. Researchers should prioritize GC-MS for rapid purity screening and LC-MS/MS for absolute structural confirmation during synthetic method development.

References

  • Mass Spectrometric Fragmentation of Trimethylsilyl and Related Alkylsilyl Derivatives. Mass Spectrometry Reviews. Target Discovery Institute, Nuffield Department of Medicine. 1

  • Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. I. Diagnostic Ions for Acyclic Compounds with up to One Functional Group. AIP Publishing. 2

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. 3

Sources

Comparative

Comparative Stability of cis-3-TBDMS-oxycyclopentanol and TMS Analogs Under Acidic Conditions: A Methodological Guide

As a Senior Application Scientist, I frequently observe synthetic bottlenecks arising from the premature cleavage of protecting groups. When synthesizing complex carbocyclic nucleosides (e.g., Entecavir analogs) or prost...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently observe synthetic bottlenecks arising from the premature cleavage of protecting groups. When synthesizing complex carbocyclic nucleosides (e.g., Entecavir analogs) or prostaglandins, the cyclopentane-1,3-diol core requires rigorous orthogonal protection.

In this guide, we objectively compare the stability of cis-3-TBDMS-oxycyclopentanol against its TMS (trimethylsilyl) analog under acidic conditions. By examining the mechanistic causality behind their kinetic differences and providing self-validating experimental protocols, this guide serves as a definitive resource for researchers and drug development professionals optimizing multi-step syntheses.

Mechanistic Causality: Why TBDMS Outperforms TMS in Acidic Media

The fundamental mechanism of acid-catalyzed silyl ether hydrolysis begins with the reversible protonation of the ether oxygen, forming an oxonium ion. The rate-determining step is the subsequent nucleophilic attack by water on the silicon atom, which displaces the alcohol and forms a silanol[1].

The drastic difference in stability between cis-3-TBDMS-oxycyclopentanol and its TMS analog is dictated entirely by steric shielding .

  • TMS Analog: The silicon atom in the trimethylsilyl group is surrounded by three small methyl groups. This open geometry offers virtually no steric resistance to the incoming water nucleophile, resulting in rapid, unimpeded cleavage[2].

  • TBDMS Analog: The tert-butyldimethylsilyl group replaces one methyl with a bulky tert-butyl group. This creates a massive steric "umbrella" over the silicon center. The steric bulk physically blocks the trajectory of the incoming nucleophile, drastically increasing the activation energy required for the formation of the pentacoordinate transition state[3].

Mechanism Protonation Protonation of Ether Oxygen Attack Nucleophilic Attack by Water Protonation->Attack TMS_Path Unimpeded Attack (TMS) Attack->TMS_Path TBDMS_Path Steric Blockade (TBDMS) Attack->TBDMS_Path TMS_Result Rapid Cleavage (t1/2 < 1 min) TMS_Path->TMS_Result TBDMS_Result Delayed Cleavage (t1/2 ~ 20h) TBDMS_Path->TBDMS_Result

Kinetic divergence in acid-catalyzed hydrolysis due to steric shielding.

Quantitative Stability Comparison

To provide a clear objective baseline, we must look at the relative resistance of these silyl ethers to acidic hydrolysis. According to established literature, including[4], the TBDMS group is approximately 20,000 times more stable than the TMS group under acidic conditions[5].

The table below summarizes the kinetic data for secondary cyclic alcohols (like cyclopentanol) protected by various silyl groups when exposed to a standard 1% HCl in 95% ethanol solution at 22.5 °C[3].

Silyl Ether Protecting GroupStructureRelative Resistance to AcidEstimated Half-Life (1% HCl/EtOH, 22.5 °C)
TMS (Trimethylsilyl)-O-Si(CH₃)₃1< 1 minute
TES (Triethylsilyl)-O-Si(CH₂CH₃)₃64~14 minutes
TBDMS (tert-Butyldimethylsilyl)-O-Si(CH₃)₂(C(CH₃)₃)20,000~20 hours
TIPS (Triisopropylsilyl)-O-Si(CH(CH₃)₂)₃700,000~4-5 days

Data Interpretation: In a multi-step synthesis where a mild acid is used to deprotect an acetal or a MOM ether, a TMS-protected cyclopentanol will be completely destroyed. Conversely, cis-3-TBDMS-oxycyclopentanol will survive these conditions with negligible degradation, providing the necessary orthogonality for complex drug development[6].

Experimental Workflows: Self-Validating Kinetic Assay

To empirically verify the stability of cis-3-TBDMS-oxycyclopentanol versus its TMS counterpart, the following protocol outlines a self-validating kinetic assay.

Step-by-Step Methodology

Step 1: Substrate & Standard Preparation Dissolve 1.0 mmol of the protected substrate (either cis-3-TBDMS-oxycyclopentanol or cis-3-TMS-oxycyclopentanol) in 10 mL of 95% ethanol. Add 0.5 mmol of dodecane to the mixture.

  • Causality: Dodecane acts as an inert internal standard. Because GC-MS injection volumes can vary, measuring the ratio of the remaining silyl ether to the dodecane peak area ensures that any observed loss of the substrate is due to chemical hydrolysis, not physical handling or instrument variability.

Step 2: Acidic Induction Initiate the reaction by adding 1% v/v aqueous HCl to the solution while maintaining a constant temperature of 22.5 °C and stirring at 500 rpm.

Step 3: Time-Course Sampling & Quenching (The Self-Validating Step) At predetermined intervals (t = 1 min, 5 min, 30 min, 1 h, 4 h, 20 h), extract a 0.5 mL aliquot from the reaction vessel. Immediately inject this aliquot into a vigorously stirring biphasic mixture of 1 mL saturated aqueous NaHCO₃ and 1 mL ethyl acetate.

  • Causality: The basic NaHCO₃ instantly neutralizes the HCl, raising the pH and halting the acid-catalyzed hydrolysis exactly at the intended timestamp. Without this immediate neutralization, residual acid would continue to cleave the highly labile TMS ether within the heated GC inlet, leading to artificially low stability readings.

Step 4: Phase Separation Vortex the quenched biphasic mixture for 30 seconds, then centrifuge at 3000 x g for 2 minutes to sharply resolve the phases. Extract the upper organic (ethyl acetate) layer.

Step 5: Chromatographic Analysis Analyze the organic layer via GC-MS or GC-FID. Quantify the remaining percentage of the silyl ether by comparing the peak area of the protected cyclopentanol to the dodecane internal standard.

Workflow Init Prepare Substrates in EtOH Acid Add 1% HCl at 22.5 °C Init->Acid Quench Aliquot & Quench (NaHCO3) Acid->Quench Extract Biphasic Extraction (EtOAc) Quench->Extract Analyze GC-MS Quantification Extract->Analyze

Self-validating experimental workflow for silyl ether kinetic stability analysis.

Conclusion for Drug Development Professionals

When designing synthetic routes for cyclopentane-containing APIs, the choice between TMS and TBDMS is not merely a matter of preference, but of synthetic viability. The experimental data and mechanistic models prove that cis-3-TBDMS-oxycyclopentanol provides a robust, sterically shielded intermediate capable of withstanding prolonged exposure to mild acids (t₁/₂ ~ 20 hours). In contrast, the TMS analog (t₁/₂ < 1 min) is far too labile for any workflow requiring subsequent acidic manipulations.

By employing the self-validating protocols outlined above, researchers can accurately map the kinetic degradation of their specific intermediates, ensuring high-yield, scalable drug manufacturing.

References

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.[Link]

  • American Chemical Society. (2024). Effect of Silyl Ether Bulk on Excited-State Intramolecular Proton Transfer-Based Sensing. ACS Sensors.[Link]

Sources

Validation

Chiral Resolution and Enantiomeric Excess Determination of cis-3-[tert-butyl(dimethyl)silyl]oxycyclopentanol: A Comparison Guide

Introduction The compound cis-3-[tert-butyl(dimethyl)silyl]oxycyclopentanol is a highly valued chiral building block in the synthesis of carbocyclic nucleosides, prostaglandins, and complex macrolides. Because the parent...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The compound cis-3-[tert-butyl(dimethyl)silyl]oxycyclopentanol is a highly valued chiral building block in the synthesis of carbocyclic nucleosides, prostaglandins, and complex macrolides. Because the parent cis-1,3-cyclopentanediol is a meso compound (possessing a plane of symmetry), mono-protection with TBDMSCl inherently desymmetrizes the molecule, yielding a racemic mixture of (1R,3S)- and (1S,3R)-3-(TBDMS-oxy)cyclopentanol.

For drug development professionals and synthetic chemists, isolating a single enantiomer and rigorously validating its enantiomeric purity is a critical bottleneck. This guide objectively compares the most robust methodologies for the chiral resolution of this racemate and the subsequent determination of its enantiomeric excess ( ee ), providing field-proven protocols and mechanistic insights.

Part 1: Comparison of Chiral Resolution Strategies

To resolve racemic cis-3-TBDMS-oxycyclopentanol, researchers typically choose between enzymatic kinetic resolution (EKR) and chemical asymmetric acylation.

Methodological Comparison
Resolution StrategyCatalyst / ReagentAcyl DonorTypical E-valueScalabilityCost-Efficiency
Enzymatic (CALB) Novozym 435 (Candida antarctica Lipase B)Vinyl acetate> 150Excellent (kg scale)High (Catalyst is recyclable)
Enzymatic (Amano PS) Pseudomonas cepacia LipaseVinyl butyrate50 - 100GoodModerate
Chemical Acylation Chiral DMAP analogues (e.g., Fu's catalyst)Acetic anhydride< 20Poor (Stoichiometric limits)Low (Expensive catalysts)
The Superiority of CALB-Catalyzed Transesterification

For cyclic secondary alcohols with bulky remote substituents (like the TBDMS ether at the 3-position), Novozym 435 (CALB) is the industry standard[1].

The Causality of the System: CALB strictly enforces the empirical Kazlauskas rule. The enzyme's active site features a "large" and "small" binding pocket. The stereocenter at C1 is perfectly discriminated, leading to the rapid acylation of the (1R,3S)-enantiomer, while the (1S,3R)-enantiomer is sterically rejected and remains unreacted. Furthermore, the choice of vinyl acetate as the acyl donor is a self-validating thermodynamic trap: the byproduct, vinyl alcohol, instantaneously tautomerizes into acetaldehyde. This renders the transesterification completely irreversible, driving the kinetic resolution to near-perfect enantioselectivity.

EKR_Workflow Racemate Racemic cis-3-TBDMS- oxycyclopentanol Enzyme Novozym 435 (CALB) + Vinyl Acetate Racemate->Enzyme Reaction Kinetic Resolution (Transesterification) Enzyme->Reaction Unreacted (1S,3R)-Alcohol (Unreacted, ee > 99%) Reaction->Unreacted Slower reacting Acetate (1R,3S)-Acetate (Acylated, ee > 99%) Reaction->Acetate Faster reacting Sep Silica Gel Chromatography Unreacted->Sep Acetate->Sep

Workflow for the enzymatic kinetic resolution of racemic cis-3-TBDMS-oxycyclopentanol.
Step-by-Step Protocol: CALB-Catalyzed Resolution
  • Substrate Preparation: Dissolve 10.0 g (43.4 mmol) of racemic cis-3-(TBDMS-oxy)cyclopentanol in 100 mL of anhydrous methyl tert-butyl ether (MTBE) or hexane.

  • Reagent Addition: Add 4.0 equivalents of vinyl acetate (16.0 mL) and 500 mg of immobilized Novozym 435.

  • Incubation: Stir the suspension gently at 30 °C. Monitor the reaction via TLC or GC. Stop the reaction at exactly 50% conversion (typically 12–24 hours).

  • Termination & Separation: Filter the mixture to recover the enzyme beads (which can be washed and reused). Concentrate the filtrate under reduced pressure.

  • Purification: Separate the unreacted (1S,3R)-alcohol and the formed (1R,3S)-acetate using silica gel flash chromatography (Hexanes/Ethyl Acetate gradient).

Part 2: Enantiomeric Excess ( ee ) Determination

Validating the resolution requires analytical techniques capable of distinguishing the enantiomers. We compare the three primary methods used in pharmaceutical development.

Analytical Comparison
Analytical TechniqueSample PreparationRun TimeProvides Absolute Config?Resolution / Accuracy
Chiral HPLC (Normal Phase) Direct injection (Hexane/IPA)15–30 minNo (Requires standards)Excellent
Chiral GC (FID/MS) Acetylation of free -OH20–40 minNoGood (Risk of thermal tailing)
Mosher's Ester NMR Derivatization with MTPA-Cl2–4 hoursYes (via Δδ analysis)Excellent (via 19 F integration)
The Superiority of Mosher's Ester Derivatization ( 19 F NMR)

While Chiral HPLC (using columns like Chiralpak AD-H) is the fastest non-destructive method, it cannot independently assign absolute stereochemistry without enantiopure reference standards.

The Causality of the System: Derivatizing the resolved alcohol with (R)-(-)- and (S)-(+)- α -methoxy- α -(trifluoromethyl)phenylacetyl chloride (MTPA-Cl) creates diastereomers. Using 19 F NMR is highly recommended over 1H NMR because the fluorine spectrum has zero background interference from the cyclopentyl or TBDMS protons. The trifluoromethyl group yields a sharp, distinct singlet for each diastereomer. The ratio of these integrals directly provides the diastereomeric excess ( de ), which is mathematically identical to the ee of the parent alcohol.

EE_Determination Sample Resolved Enantiomer (Alcohol) HPLC_Path Chiral HPLC (e.g., Chiralpak AD-H) Sample->HPLC_Path Non-destructive NMR_Path Mosher's Derivatization (MTPA-Cl) Sample->NMR_Path Derivatization HPLC_Result Direct ee% Integration of Peaks HPLC_Path->HPLC_Result NMR_Result 1H / 19F NMR Diastereomeric Ratio (dr) NMR_Path->NMR_Result

Comparison of analytical pathways for determining enantiomeric excess (ee).
Step-by-Step Protocol: Mosher's Ester Formation and NMR Analysis

Note: This protocol is a self-validating system; running both the (R)- and (S)-MTPA derivatizations confirms the absence of kinetic resolution during the derivatization step itself.

  • Reaction Setup: In two separate, flame-dried 5 mL vials, dissolve 10 mg of the resolved cis-3-TBDMS-oxycyclopentanol in 0.5 mL of anhydrous deuterated chloroform (CDCl 3​ ).

  • Base Addition: Add 15 μ L of anhydrous pyridine and a catalytic crystal of DMAP to each vial.

  • Derivatization: To Vial A, add 15 μ L of (R)-(-)-MTPA-Cl. To Vial B, add 15 μ L of (S)-(+)-MTPA-Cl.

  • Incubation: Stir at room temperature for 2 hours. The reaction is typically quantitative.

  • Acquisition: Transfer the unpurified mixtures directly to NMR tubes. Acquire the 19 F NMR spectra (with 1H decoupling).

  • Data Processing: Integrate the sharp -CF 3​ singlets (typically found between -71.0 and -72.0 ppm). Calculate ee using the formula: ee(%)=AreaMajor​+AreaMinor​∣AreaMajor​−AreaMinor​∣​×100 .

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Safety & Regulatory Compliance

Safety

A Strategic Protocol for the Disposal of cis-3-[Tert-butyl(dimethyl)silyl]oxycyclopentanol

In the vanguard of drug discovery and synthetic chemistry, the responsible management of chemical intermediates is as crucial as the innovative science we conduct. The lifecycle of a reagent does not end upon consumption...

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Author: BenchChem Technical Support Team. Date: April 2026

In the vanguard of drug discovery and synthetic chemistry, the responsible management of chemical intermediates is as crucial as the innovative science we conduct. The lifecycle of a reagent does not end upon consumption in a reaction; it extends to its safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of cis-3-[Tert-butyl(dimethyl)silyl]oxycyclopentanol, a common silyl ether protecting group. By grounding our protocols in the principles of chemical reactivity and safety, we aim to equip researchers with the knowledge to manage this waste stream confidently and responsibly.

Compound Dossier: A Prerequisite for Safe Handling

Understanding the chemical nature of cis-3-[Tert-butyl(dimethyl)silyl]oxycyclopentanol is the foundation of its safe management. As a tert-butyldimethylsilyl (TBDMS) ether, its stability and reactivity profile dictates the necessary precautions for its disposal.

Table 1: Physicochemical Properties and Disposal Implications

PropertyDataSignificance for Disposal
Molecular Formula C₁₁H₂₄O₂Si[1][2]The absence of halogens is critical for waste stream segregation. The presence of silicon and carbon dictates it as an organic waste.
Molecular Weight 216.39 g/mol [1][2]Not directly relevant to disposal but essential for inventory management.
Appearance Typically a colorless oilVisual identification helps prevent accidental mixing with incompatible waste.
Reactivity Stable under standard conditions. Sensitive to acid and fluoride ions (e.g., TBAF), which cleave the silyl ether bond.[3][4]Inadvertent contact with acidic waste could cause hydrolysis, liberating the parent alcohol and silanol. This reaction is generally not violent but should not occur within a sealed waste container.
Solubility Soluble in common organic solvents; insoluble in water.Determines the appropriate rinsing solvent for decontamination and highlights the need to prevent release into aqueous environments.[5]

The primary disposal concern stems from the TBDMS group's reactivity. While considered robust among silyl ethers, it is susceptible to cleavage under acidic conditions.[4] This deprotection reaction is fundamental to its utility in synthesis but must be avoided during disposal to ensure predictable and safe waste consolidation.

The Disposal Workflow: From Benchtop to Final Disposition

This section outlines the step-by-step methodology for disposing of cis-3-[Tert-butyl(dimethyl)silyl]oxycyclopentanol waste. The process is designed to be a self-validating system, ensuring safety and compliance at each stage.

Step 1: Personal Protective Equipment (PPE) - The First Line of Defense

Prior to handling any chemical waste, the appropriate PPE is mandatory.

  • Safety Goggles or Face Shield: Protects against accidental splashes.

  • Nitrile Gloves: Provides a barrier against skin contact. Ensure gloves are replaced immediately if contaminated.[6]

  • Laboratory Coat: Protects clothing and skin.

Step 2: Waste Segregation - The Critical Decision Point

Proper segregation is the most critical step in chemical waste management. It prevents dangerous reactions and ensures the waste can be processed safely by licensed disposal facilities.[7][8]

WasteSegregation start Start: Waste containing cis-3-[Tert-butyl(dimethyl)silyl]oxycyclopentanol waste_form Is the waste a pure compound or dissolved in a solvent? start->waste_form pure_compound Pure Compound or Non-Halogenated Solution (e.g., Hexane, EtOAc, Toluene) waste_form->pure_compound Pure or Non-Halogenated halogenated_solution Halogenated Solution (e.g., DCM, Chloroform) waste_form->halogenated_solution Halogenated non_halogenated_container Collect in 'Non-Halogenated Organic Waste' Container pure_compound->non_halogenated_container halogenated_container Collect in 'Halogenated Organic Waste' Container halogenated_solution->halogenated_container end End: Waste is properly segregated non_halogenated_container->end halogenated_container->end

Caption: Decision workflow for correct waste stream segregation.

The Causality Explained: Halogenated and non-halogenated waste streams are incinerated under different conditions. Halogenated compounds produce corrosive gases like HCl upon combustion, which require specialized alkaline scrubbers in the incinerator flue gas system. Mixing these streams can lead to regulatory violations, damage to disposal facilities, and the release of pollutants.

Step 3: Container Management and Labeling
  • Compatibility: Use a chemically compatible container, typically high-density polyethylene (HDPE), that is in good condition and has a secure, leak-proof lid.[9]

  • Labeling: The container must be clearly and accurately labeled. The label must include:

    • The words "Hazardous Waste".

    • The full chemical names of all constituents (no abbreviations).

    • The approximate percentage of each component.

  • Storage: Keep waste containers closed except when adding waste. Store them in a designated, well-ventilated satellite accumulation area within the laboratory, preferably within secondary containment to contain potential leaks.

Step 4: Decontamination of Empty Containers

A chemically "empty" container is still considered hazardous waste until properly decontaminated.[9]

DecontaminationWorkflow start Start: 'Empty' Container rinse Triple rinse with a compatible non-halogenated solvent (e.g., acetone) start->rinse collect Collect all rinsate into the 'Non-Halogenated Organic Waste' container rinse->collect dry Air dry the container completely in a fume hood collect->dry deface Deface or remove all chemical labels dry->deface dispose Dispose of the clean, dry container in the appropriate lab glass or plastic recycling deface->dispose end End: Container is safely disposed dispose->end

Caption: Protocol for the decontamination of empty chemical containers.

Trustworthiness through Process: This triple-rinse protocol is a self-validating system. The physical act of rinsing three separate times and collecting the rinsate ensures that residual chemical is minimized to a non-hazardous level, validating the container's readiness for disposal as non-hazardous material.[9]

Spill Response Protocol

Preparedness is essential for mitigating the impact of any accidental release.

  • Small Spills (<100 mL):

    • Alert colleagues in the immediate vicinity.

    • Wearing appropriate PPE, contain and absorb the spill using an inert material like vermiculite, sand, or a commercial sorbent pad.

    • Using non-sparking tools, carefully collect the absorbed material into a sealable, properly labeled container for disposal as hazardous waste.

    • Clean the spill surface with soap and water.

  • Large Spills (>100 mL):

    • Evacuate the immediate area.

    • If there is any risk of fire or exposure to vapors, pull the fire alarm and evacuate the building.

    • Immediately notify your institution's Environmental Health and Safety (EHS) department and follow their emergency procedures. Do not attempt to clean up a large spill without specialized training.

By adhering to this comprehensive disposal strategy, from initial hazard assessment to final container decontamination, laboratory professionals can ensure the safe and compliant management of cis-3-[Tert-butyl(dimethyl)silyl]oxycyclopentanol waste, upholding the highest standards of safety and environmental stewardship.

References

  • Chemically hazardous waste | Environmental Science Center - 東京大学 . The University of Tokyo. [Link]

  • Safety Data Sheet - tert-Butyl(chloro)dimethylsilane . Ciloa. [Link]

  • cis-3-[tert-butyl(dimethyl)silyl]oxycyclopentanol | 183612-97-7 - AA Blocks . AA Blocks. [Link]

  • Laboratory Waste Management Guidelines - WASH in Health Care Facilities . Ministry of Health, Zambia. [Link]

  • Cyclopentanol, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- | C11H24O2Si - PubChem . National Center for Biotechnology Information. [Link]

  • Deprotection of Silyl Ethers - Technical Library - Gelest . Gelest. [Link]

  • Laboratory Chemical Waste Handling and Disposal Guidelines - University of Canterbury . University of Canterbury. [Link]

  • Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf - NIH . National Academies Press (US). [Link]

  • Silyl ether - wikidoc . Wikidoc. [Link]

  • Laboratory Guide for Managing Chemical Waste - Vanderbilt University Medical Center . Vanderbilt University. [Link]

  • Laboratory Waste Disposal Safety Protocols | NSTA . National Science Teaching Association. [Link]

  • A useful feature of silyl ethers is that they greatly increase the volatility of an otherwise nonvo - J. D. White and R. G. Carter . Thieme. [Link]

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